molecular formula C5H10O3 B6217458 rac-(3R,4R)-oxane-3,4-diol, trans CAS No. 79026-39-4

rac-(3R,4R)-oxane-3,4-diol, trans

Número de catálogo: B6217458
Número CAS: 79026-39-4
Peso molecular: 118.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-(3R,4R)-Oxane-3,4-diol, trans is a high-purity chiral chemical compound supplied for advanced research and development purposes. This diol, also known as (3R,4R)-tetrahydro-2H-pyran-3,4-diol, is characterized by its defined stereochemistry, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry . With the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol, this compound is offered with a purity of 95% or higher . Researchers can utilize this compound in the exploration of novel synthetic pathways, particularly where a chiral diol moiety embedded in a tetrahydropyran ring is required. Its structural features suggest potential applications in the development of pharmaceuticals and other complex molecules, although its specific biological mechanisms and research value are dependent on the target system and require investigation by the end-user researcher. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Propiedades

Número CAS

79026-39-4

Fórmula molecular

C5H10O3

Peso molecular

118.1

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Stereocontrolled Synthesis of rac-(3R,4R)-Oxane-3,4-diol: Mechanistic Pathways and Validation Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxane (tetrahydropyran) core is a ubiquitous structural motif in bioactive natural products, carbohydrate mimetics, and pharmaceutical active ingredients. Specifically, the trans-configured diol, rac-(3R,4R)-oxane-3,4-diol , serves as a critical chiral building block for synthesizing complex nucleoside analogs and glycosidase inhibitors. Unlike its cis-counterpart, the trans-isomer requires precise stereochemical control during the oxygenation of the pyran ring. This technical guide details the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols for the synthesis of rac-(3R,4R)-oxane-3,4-diol from 5,6-dihydro-2H-pyran.

Mechanistic Causality & Retrosynthetic Strategy

The synthesis of rac-(3R,4R)-oxane-3,4-diol relies on the functionalization of the Δ3 -alkene of 5,6-dihydro-2H-pyran [[1]](). Two primary pathways are industrially and academically viable:

  • The Performic Acid Pathway (One-Pot): This classic approach utilizes in situ generated performic acid to achieve epoxidation, immediately followed by acid-catalyzed ring opening by formate anions. The resulting formate esters are subsequently saponified. The stereocontrol is governed by the anti-addition nature of the epoxide opening [[2]]().

  • The mCPBA / Acid Hydrolysis Pathway (Two-Step): This method isolates the intermediate 3,4-epoxytetrahydropyran 3. Subsequent hydrolysis under aqueous acidic conditions forces a trans-diaxial ring opening. According to the Fürst-Plattner rule, the nucleophile (water) attacks the oxirane carbon that allows the resulting transition state to adopt a chair conformation, exclusively yielding the trans-diol 4.

G cluster_pathA Pathway A: One-Pot Dihydroxylation cluster_pathB Pathway B: Two-Step Epoxidation SM 5,6-dihydro-2H-pyran (Starting Material) PA HCOOH / 30% H2O2 (Performic Acid) SM->PA Pathway A MCPBA mCPBA / CH2Cl2 (0 °C) SM->MCPBA Pathway B FE Formate Ester Intermediate PA->FE Epoxidation & Opening SAP 10% NaOH (Saponification) FE->SAP PROD rac-(3R,4R)-oxane-3,4-diol (Trans-Diol) SAP->PROD EPOX 3,4-epoxytetrahydropyran (Isolated Intermediate) MCPBA->EPOX Stereospecific Epoxidation HYD H2O / H2SO4 (cat.) (Fürst-Plattner Opening) EPOX->HYD Trans-diaxial attack HYD->PROD

Divergent synthetic workflows for trans-tetrahydropyran-3,4-diol via epoxide intermediates.

Quantitative Data & Comparative Analysis

To assist in route selection, the following table summarizes the quantitative metrics of both pathways based on validated literature parameters 23.

ParameterPathway A: Performic Acid MethodPathway B: mCPBA / Acid Hydrolysis
Overall Yield 60 - 65%75 - 82%
Stereoselectivity >95% trans>98% trans
Reaction Time 4 - 6 hours12 - 18 hours (across 2 steps)
Key Intermediate Formate ester (transient)3,4-epoxytetrahydropyran (isolated)
Scalability High (one-pot, aqueous)Moderate (requires cryogenic control)
Product B.P. 100-102 °C / 0.5 mm Hg100-102 °C / 0.5 mm Hg

Detailed Experimental Methodologies (Self-Validating Protocols)

Protocol 1: One-Pot Synthesis via Performic Acid (Pathway A)

Causality Focus: Thermal regulation is critical here. Performic acid formation is highly exothermic, but the subsequent ring-opening requires kinetic energy to overcome the activation barrier.

  • Reagent Preparation: In a 500 mL three-neck flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel, add 90 g of pure formic acid and 11 g of 30% aqueous hydrogen peroxide. Stir vigorously.

  • Substrate Addition: Add 6.9 g of 5,6-dihydro-2H-pyran dropwise over 30 minutes.

  • Thermal Control (Self-Validation): The internal temperature will naturally rise. Utilize an external ice-water bath to maintain the temperature strictly at 45 °C. Causality: Allowing the temperature to exceed 50 °C leads to oxidative degradation of the pyran ring, while temperatures below 40 °C stall the epoxidation, leading to dangerous peroxide accumulation 2.

  • Maturation: Once the exotherm subsides, heat the mixture in a water bath at 45 °C for 4 hours. Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material ( Rf​ ~0.8) and formation of polar formate esters ( Rf​ ~0.3).

  • Concentration & Saponification: Concentrate the mixture under reduced pressure to remove excess formic acid. To the viscous residue, add 100 mL of 10% aqueous NaOH. Heat on a steam bath for 1 hour. Causality: The highly basic conditions rapidly cleave the formate esters, driving the equilibrium toward the free diol.

  • Isolation: Concentrate the aqueous mixture to a small bulk, saturate with NaCl, and continuously extract with diethyl ether for 24 hours. Dry the ether layer over anhydrous Na₂SO₄, filter, and evaporate. Distill the residue under vacuum to yield rac-(3R,4R)-oxane-3,4-diol as a colorless oil.

Protocol 2: Two-Step Synthesis via mCPBA Epoxidation (Pathway B)

Causality Focus: Isolating the epoxide prevents over-oxidation and allows for precise control of the stereoelectronic trajectory during hydrolysis.

  • Epoxidation: Dissolve 10.0 g of 5,6-dihydro-2H-pyran in 150 mL of anhydrous CH₂Cl₂. Cool the solution to 0 °C under an argon atmosphere.

  • mCPBA Addition: Slowly add 1.1 equivalents of meta-chloroperoxybenzoic acid (mCPBA) in small portions over 1 hour. Causality: Portion-wise addition prevents thermal runaway, ensuring the epoxidation remains stereospecific.

  • Quenching (Self-Validation): Stir for 3 hours at room temperature. Checkpoint: 1 H NMR of an aliquot should show the disappearance of the alkene protons ( δ 5.8-6.0 ppm) and the appearance of oxirane protons ( δ 3.2-3.4 ppm) 3. Quench the reaction with 50 mL of saturated aqueous Na₂S₂O₃ to destroy unreacted peracid (starch-iodide paper must test negative).

  • Intermediate Extraction: Wash the organic layer with saturated NaHCO₃ (3 x 50 mL) to remove meta-chlorobenzoic acid. Dry over MgSO₄ and concentrate to yield crude 3,4-epoxytetrahydropyran.

  • Acid-Catalyzed Hydrolysis: Suspend the crude epoxide in 50 mL of distilled water containing 0.1 M H₂SO₄. Stir vigorously at room temperature for 12 hours. Causality: Protonation of the oxirane oxygen creates a highly electrophilic intermediate. Water attacks anti to the epoxide oxygen. Due to the conformational lock of the pyran ring, attack at C4 yields the trans-diaxial product, satisfying the Fürst-Plattner rule 4.

  • Final Isolation: Neutralize the solution with BaCO₃ (precipitates BaSO₄), filter through Celite, and concentrate the aqueous filtrate. Extract the residue with hot ethyl acetate to isolate the pure rac-(3R,4R)-oxane-3,4-diol.

References

  • Tetrahydropyran-3 : 4-diol and tetrahydro-2 : 2 : 5 : 5-tetramethylfuran-3 : 4-diol. O. Heuberger and L. N. Owen. Journal of the Chemical Society (Resumed), RSC Publishing, 1952. 2[2]

  • Unusual steric course of the epoxide hydrolase-catalyzed hydrolysis of (+-)-3,4-epoxytetrahydropyran. G. Bellucci, G. Berti, G. Catelani, E. Mastrorilli. The Journal of Organic Chemistry, 1981.4[4]

  • 3,6-Dihydro-2H-pyran | C5H8O | CID 520540. PubChem, National Center for Biotechnology Information. 1[1]

  • Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran. G. Catelani and E. Mastrorilli. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing, 1983. 3[3]

Sources

Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of rac-(3R,4R)-Oxane-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac-(3R,4R)-oxane-3,4-diol, systematically and commonly referred to in chemical literature as trans-tetrahydropyran-3,4-diol, is a saturated heterocyclic compound characterized by a six-membered oxygen-containing ring (oxane) substituted with two hydroxyl groups at the C3 and C4 positions[1]. As a highly polar, low-molecular-weight scaffold, it serves as a critical structural building block in the synthesis of complex active pharmaceutical ingredients (APIs), including aminoglycoside antibiotics and nucleoside analogs[2][3]. This guide provides a rigorous scientific examination of its physicochemical properties, stereochemical behavior, and validated synthetic workflows.

Structural and Stereochemical Profile

The oxane ring predominantly adopts a chair conformation to minimize torsional strain. In the trans-3,4-diol configuration, the hydroxyl groups are situated on opposite faces of the ring. To mitigate 1,3-diaxial steric clashes, the trans-isomer overwhelmingly favors the diequatorial (e,e) conformation over the diaxial (a,a) conformation. This thermodynamic stability makes the trans-isomer significantly less prone to dynamic epimerization compared to its cis counterpart under standard conditions[4]. The racemic mixture, rac-(3R,4R), consists of equimolar amounts of the (3R,4R) and (3S,4S) enantiomers.

Physical and Chemical Properties

Accurate physicochemical data is paramount for downstream purification and pharmaceutical formulation. The trans-isomer presents as a colorless, viscous oil at room temperature[1].

PropertyValueMethod / Condition
IUPAC Name rac-(3R,4R)-oxane-3,4-diolSystematic nomenclature
Common Synonyms trans-tetrahydropyran-3,4-diol; trans-tetrahydro-2H-pyran-3,4-diolLiterature consensus[5][6]
Molecular Formula C5H10O3Elemental composition
Molecular Weight 118.13 g/mol Calculated
Physical State Colorless viscous oilAmbient temperature (20 °C)[1]
Boiling Point 100–102 °CReduced pressure (0.5 mmHg)[1]
Refractive Index ( nD20​ ) 1.4861Standard refractometry[1]
Solubility Highly soluble in water, methanol, and ethanolEmpirical observation

Chemical Synthesis: Performic Acid Oxidation

The chemical synthesis of rac-(3R,4R)-oxane-3,4-diol relies on the anti-periplanar ring opening of an in situ generated epoxide. When 5,6-dihydro-2H-pyran is treated with performic acid, the resulting epoxide is immediately opened by formate/water, yielding strictly the trans-diol due to the stereoelectronic requirements of the Fürst-Plattner rule[1].

ChemicalSynthesis A 5,6-Dihydro-2H-pyran (Starting Material) B Performic Acid Oxidation (HCOOH + H2O2, 45°C) A->B Electrophilic Addition C 3,4-Epoxytetrahydropyran (In Situ Intermediate) B->C Epoxidation D Alkaline Hydrolysis (10% NaOH, 100°C) C->D Anti-periplanar Ring Opening E rac-(3R,4R)-oxane-3,4-diol (trans-isomer) D->E Saponification of Formates

Figure 1: Stereoselective chemical synthesis workflow of the trans-diol.

Protocol 1: Stereoselective Synthesis of trans-Tetrahydropyran-3,4-diol

Causality Note: Performic acid is selected over osmium tetroxide or neutral potassium permanganate specifically to force the formation of an epoxide intermediate. This ensures the subsequent nucleophilic attack results in a trans stereocenter configuration, whereas permanganate would yield the cis-diol via a concerted syn-addition[1].

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stirrer and external cooling bath, add 90 g of pure formic acid.

  • Oxidation Initiation: Slowly add 6.9 g of 5,6-dihydro-2H-pyran to the formic acid. Dropwise, introduce 11 g of 30% hydrogen peroxide ( H2​O2​ ) under vigorous stirring[1].

  • Thermal Regulation: The exothermic reaction will cause the temperature to rise. Maintain the internal temperature strictly at 45 °C using external cooling initially, followed by heating in a water bath for 4 hours to drive the epoxidation and subsequent formate esterification to completion[1].

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.

  • Saponification: To cleave the intermediate formate esters, add 100 mL of 10% sodium hydroxide (NaOH) to the residue. Heat the mixture on a steam bath for 1 hour[1].

  • Extraction & Purification: Concentrate the alkaline mixture to a small bulk, saturate with sodium chloride (NaCl), and continuously extract with diethyl ether. Dry the organic layer over anhydrous Na2​SO4​ , evaporate the ether, and distill the residue under vacuum to yield the product as a colorless oil (b.p. 100–102 °C at 0.5 mmHg)[1].

Enzymatic Resolution & Enantioconvergent Hydrolysis

A fascinating biochemical application of the oxane-3,4-diol scaffold is its role in studying the mechanistic pathways of mammalian epoxide hydrolases. Research by Bellucci et al. demonstrated a highly unusual steric course when racemic 3,4-epoxytetrahydropyran is subjected to hydrolysis catalyzed by rabbit liver microsomal epoxide hydrolase[7].

Remarkably, both the (3S,4R) and (3R,4S) enantiomers of the epoxide yield the exact same product: (-)-(R,R)-trans-tetrahydropyran-3,4-diol, with an optical purity exceeding 96% at any stage of conversion[7][8].

EnzymaticConvergence A rac-3,4-Epoxytetrahydropyran B Rabbit Liver Microsomal Epoxide Hydrolase A->B Substrate Binding C (3S,4R)-Epoxide B->C Kinetic Sorting D (3R,4S)-Epoxide B->D Kinetic Sorting E H2O Attack at C3 (Inversion at C3) C->E Regioselective F H2O Attack at C4 (Inversion at C4) D->F Regioselective G (-)-(R,R)-trans-tetrahydropyran-3,4-diol (>96% Optical Purity) E->G Convergence F->G Convergence

Figure 2: Enantioconvergent enzymatic hydrolysis of racemic epoxide into a single diol.

Protocol 2: Enzymatic Hydrolysis Assay for Enantioconvergence

Causality Note: This enantioconvergence occurs because the enzyme's active site dictates extreme regioselectivity based on the substrate's 1,2-M conformation. Nucleophilic attack by water takes place exclusively at position 3 for the (3S,4R)-enantiomer, and exclusively at position 4 for the (3R,4S)-enantiomer[7]. Both pathways result in stereochemical inversion at the attacked carbon, funneling both substrates into the (R,R)-diol.

  • Enzyme Preparation: Isolate microsomal fractions from rabbit liver homogenates via ultracentrifugation (100,000 x g for 60 mins). Resuspend the microsomal pellet in 0.1 M Tris-HCl buffer (pH 7.4).

  • Incubation: Add 5 mM of racemic 3,4-epoxytetrahydropyran to 10 mL of the microsomal suspension. Incubate at 37 °C in a shaking water bath.

  • Reaction Quenching & Extraction: After complete conversion (monitored via TLC), quench the reaction by adding 10 mL of ice-cold ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Derivatization: To accurately measure the optical purity via gas chromatography (GC), treat the extracted trans-diol with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-MTPA-Cl), in the presence of pyridine.

  • Analysis: Analyze the resulting diastereomeric esters using chiral GC or HPLC. The integration of the peaks will confirm the >96% optical purity of the (-)-(R,R)-trans-tetrahydropyran-3,4-diol[7].

Applications in Advanced Therapeutics

Beyond its utility in mechanistic enzymology, rac-(3R,4R)-oxane-3,4-diol and its derivatives are heavily utilized in medicinal chemistry. The oxane-3,4-diol motif is a structural analog of the carbohydrate rings found in aminoglycosides (e.g., gentamicin, neomycin)[3][9]. By incorporating the trans-diol into synthetic linkers or core scaffolds, researchers can modulate the hydrophilicity, metabolic stability, and target-binding affinity of novel antibacterial agents and intermediates like dibekacin sulfate[2].

References[5] Title: 6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol AKSci 0737EZ. Source: AK Scientific. URL:Link[9] Title: (2R,3S,4R,5R,6S)-5-Amino-6-...-tetrahydro-2H-pyran-3,4-diol. Source: Pharmaffiliates. URL:Link[2] Title: 4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy) - AiFChem. Source: AiFChem. URL:Link[1] Title: 4-diol and Tetrahydro - RSC Publishing. Source: Royal Society of Chemistry. URL:Link[6] Title: 氧烷-3,4-二醇CAS号100937-79-9[oxane-3,4-diol]. Source: Chem960. URL:Link[7] Title: Unusual steric course of the epoxide hydrolase-catalyzed hydrolysis of (.+-.)-3,4-epoxytetrahydropyr... Source: ResearchGate / The Journal of Organic Chemistry. URL:Link[8] Title: UNUSUAL STERIC COURSE OF THE EPOXIDE HYDROLASE ... Source: Università di Pisa. URL:Link[3] Title: 6-[5-[3,5-diamino-2-[3-amino-6-(aminomethyl) - ChemicalBook. Source: ChemicalBook. URL:Link[4] Title: Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Source: Amazon S3. URL:Link

Sources

Technical Whitepaper: Stability and Reactivity Profile of rac-(3R,4R)-Oxane-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rac-(3R,4R)-oxane-3,4-diol , systematically known as trans-tetrahydropyran-3,4-diol, is a versatile aliphatic heterocyclic compound. Characterized by its rigidified pyran ring and trans-vicinal diol structural motif, it serves as a critical building block for conformationally constrained pharmacophores. This is particularly evident in the development of selective G protein-coupled receptor (GPCR) agonists[1]. This guide provides an in-depth analysis of its thermodynamic stability, structural dynamics, and reactivity profile, alongside field-proven synthetic methodologies.

Conformational Stability & Thermodynamic Profile

The stability and spatial geometry of rac-(3R,4R)-oxane-3,4-diol are fundamentally governed by the thermodynamics of the six-membered tetrahydropyran (THP) ring.

  • Conformational Equilibrium: The trans-3,4-disubstitution dictates that the two hydroxyl groups must occupy either a diequatorial (e,e) or diaxial (a,a) orientation in the chair conformation. The e,e conformer is thermodynamically favored due to the severe 1,3-diaxial steric penalties incurred in the a,a state.

  • Medicinal Chemistry Applications: The inherent stability of the trans-tetrahydropyran-3,4-diol framework is highly valued in drug design. For example, incorporating this rigid framework into lysophosphatidylserine (LysoPS) analogues restricts their conformational freedom. This constraint has successfully yielded highly potent and selective agonists for the P2Y10 and GPR34 receptors, exhibiting EC50 values as low as 1 nM[1].

  • Storage and Handling: The compound is chemically stable under ambient temperature and pressure[2]. However, as a vicinal diol, it remains susceptible to oxidative cleavage if exposed to strong oxidants.

Reactivity Profile

The reactivity of rac-(3R,4R)-oxane-3,4-diol is characteristic of secondary vicinal diols, modulated slightly by the electron-withdrawing nature of the adjacent ring oxygen.

  • Oxidation: Treatment with strong oxidants like sodium periodate (NaIO4) leads to the oxidative cleavage of the C3-C4 bond, generating a dialdehyde. Milder oxidants can convert the diol into a dione, though this is often accompanied by enolization challenges.

  • Esterification: The hydroxyl groups readily react with acyl chlorides or anhydrides. Reaction with p-toluenesulfonyl chloride yields the highly crystalline trans-ditoluene-p-sulfonate, which serves as an excellent historical standard for characterization[3].

  • Acetalization: Unlike cis-diols which readily form stable cyclic acetals (e.g., acetonides) with acetone, the trans-diol experiences significant ring strain upon the formation of a five-membered 1,3-dioxolane ring fused to the THP ring. This kinetic barrier allows for selective protection strategies when separating cis and trans isomers.

ReactivityProfile Core rac-(3R,4R)-oxane-3,4-diol (trans-Diol) Ox Oxidative Cleavage NaIO4 Yields: Dialdehyde Core->Ox Est Esterification TsCl / Pyridine Yields: Ditosylate Core->Est Acetal Acetalization Acetone / H+ Kinetically Disfavored Core->Acetal

Caption: Core reactivity pathways of rac-(3R,4R)-oxane-3,4-diol.

Experimental Workflows

Protocol 1: Synthesis of rac-(3R,4R)-Oxane-3,4-diol via Epoxidation and Hydrolysis

Causality & Logic: The trans-diol is efficiently synthesized from 3,6-dihydro-2H-pyran. The reaction utilizes meta-chloroperoxybenzoic acid (mCPBA) to perform a stereospecific syn-epoxidation. Subsequent acid-catalyzed hydrolysis of the resulting 3,4-epoxytetrahydropyran proceeds via an SN2-like mechanism. Water attacks the protonated epoxide from the less hindered face (anti-addition), ensuring the exclusive formation of the trans-diol (a racemic mixture of the 3R,4R and 3S,4S enantiomers)[4],[5],[3].

Step-by-Step Methodology:

  • Epoxidation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dihydro-2H-pyran (10 mmol, 1.0 equiv.) and dichloromethane (DCM, 40 mL)[5].

  • Cool the solution to 0 °C using an ice/water bath.

  • Slowly add mCPBA (1.25 equiv.) in small portions to manage the exothermic peroxy-acid reaction[5].

  • Stir the mixture for 2 hours at 0 °C, then allow it to warm to room temperature. Monitor completion via TLC (stain with KMnO4 to ensure the disappearance of the alkene).

  • Quench the reaction with 1 M aqueous K2CO3 to neutralize the m-chlorobenzoic acid byproduct[5]. Extract the organic layer, dry over anhydrous MgSO4, and concentrate under vacuum to isolate the crude 3,4-epoxytetrahydropyran.

  • Hydrolysis: Dissolve the crude epoxide in a 1:1 mixture of THF and 0.5 M aqueous H2SO4. Reflux the mixture for 4 hours.

  • Neutralize the solution carefully with saturated NaHCO3, extract with ethyl acetate, dry, and concentrate to yield rac-(3R,4R)-oxane-3,4-diol as a viscous oil[3].

SynthesisWorkflow A 3,6-dihydro-2H-pyran B mCPBA, DCM 0°C to RT A->B C 3,4-epoxytetrahydropyran (syn-addition) B->C D H2O, H2SO4 Reflux C->D E rac-(3R,4R)-oxane-3,4-diol (anti-ring opening) D->E

Caption: Stereocontrolled synthetic workflow for rac-(3R,4R)-oxane-3,4-diol.

Protocol 2: Self-Validating Characterization via Ditosylation

Causality & Logic: Because the trans-diol is often isolated as a viscous oil that is difficult to purify by direct crystallization, converting it to a ditosylate ester provides a highly crystalline derivative. The sharp melting point of the resulting ditosylate serves as a self-validating physical checkpoint for diastereomeric purity[3].

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the synthesized trans-diol in 5 mL of anhydrous pyridine.

  • Cool the reaction vessel to 0 °C and add p-toluenesulfonyl chloride (2.5 mmol) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the precipitate and recrystallize from ethanol to obtain the trans-ditoluene-p-sulfonate. A successful synthesis will yield needle-like crystals with a sharp melting point of 161–162 °C[3].

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical and Reactivity Summary

ParameterValue / Description
IUPAC Name rac-(3R,4R)-tetrahydropyran-3,4-diol
Stereochemistry trans (Racemic mixture of 3R,4R and 3S,4S)
Molecular Weight 118.13 g/mol
Physical State Viscous colorless oil (at standard conditions)[3]
Conformational Preference Diequatorial (e,e) > Diaxial (a,a)
Solubility Highly soluble in water, methanol, and THF
Chemical Stability Stable under ambient conditions; incompatible with strong oxidants[2]
Derivatization Marker Ditosylate derivative (m.p. 161–162 °C)[3]

References

  • Jung, S., et al. "Non-naturally Occurring Regio Isomer of Lysophosphatidylserine Exhibits Potent Agonistic Activity toward G Protein-Coupled Receptors." ACS Publications, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq_frCmh_EqT1NBfR0YWMOkqN2oW3QAY_yYI4ln2vNhufajT8rgZN3EN52T4DGEtcb8vgXjVfs0rF1S4JX3pCh3_owpnKwE5UK4SUSk4-CNxYO7k0gMGL06YhkCv_CPkS6Z5VOtdUdn_W6qVFPuuY=]
  • Bellucci, G., et al. "A New Lactam Protecting Group / Unusual steric course of the epoxide hydrolase-catalyzed hydrolysis." ResearchGate, 2001.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrWhfBY0d_GR_x2B3aLZn3PU-p3Cfuzkz48ViYVWY9PoG57xKamowNTGBfX7Y9tfpg150z1UcSLbsfjTWphmI35VYyC5V16UAwkEeT0qL9fkKP9lcPBkuYEF8Eh6acq5TKBGq9Q_h8s8hrNssebPWTPcdPFeGEdmZ3yYv8CLt1P9QamSfRBU-bLgk=]
  • EvitaChem. "(3R,4S,5R)-5-(10H-phenoxazin-10-yl)oxane-3,4-diol Stability Profile." EvitaChem, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhWj3r_zPye-HY8RYEQTDigOEYtzx9DfEjC853yUsTgVN96bYkv4X1DzS6VTLudrolec3P3MMQBwVgrTw_OboiOsH2VcIVEZDI5uj_NPKQxSuMTDIgGYTj921MPXLTZC26R8zjNkj99w==]
  • "Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols." Amazon S3 Supporting Information, 2026.[https://vertexaisearch.cloud.google.
  • Heuberger, O., and Owen, L. N. "Alicyclic glycols. Part VII. Tetrahydropyran-3,4-diol." RSC Publishing, 1952.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESPhzpMC_UCvfQ8euH7-nIwDxfvuSSCrpHpcs1suJPBiMo1sOzIWObMgtiMzSbKDZHOPcve0C_48LmBdI33pUIqP97sT5pr4S_oZNA2S4a7hTU5LWQyQLXTcdlkf0gyXLaXt_Tm4kFtMqUWWflS-0PtgSJVWJXMNgL]

Sources

Navigating the Stereochemical Landscape of Oxane Diols: A Technical Guide to rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Potential Applications of trans-Oxane-3,4-diols.

This in-depth technical guide provides a crucial resource for professionals in the fields of organic synthesis, medicinal chemistry, and materials science. It focuses on the stereochemically rich class of oxane diols, with a specific emphasis on the trans racemic mixture, rac-(3R,4R)-oxane-3,4-diol. While a specific CAS number for this racemic compound is not readily found in public databases, this guide offers a foundational understanding of its nomenclature, stereochemistry, and, most importantly, the strategic pathways to its synthesis and rigorous analytical characterization.

Chiral diols are fundamental building blocks in the construction of complex molecular architectures, particularly in the development of new pharmaceuticals and bioactive molecules.[1] The defined three-dimensional arrangement of hydroxyl groups in these compounds provides a versatile platform for achieving high stereocontrol in subsequent chemical transformations.[1] The oxane (tetrahydropyran) ring, a common motif in natural products and therapeutic agents, adds another layer of structural significance and potential for biological interaction.

Nomenclature and Stereochemical Definition

The nomenclature of the target molecule, rac-(3R,4R)-oxane-3,4-diol, trans, precisely defines its structure. The term "oxane" denotes the six-membered saturated heterocyclic ether. The "-3,4-diol" suffix indicates the presence of two hydroxyl (-OH) groups at the 3rd and 4th positions of the ring. The stereochemical descriptors are key:

  • (3R,4R) : This designates the absolute configuration at the two chiral centers, C3 and C4, according to the Cahn-Ingold-Prelog priority rules.

  • trans : This indicates that the two hydroxyl groups are on opposite faces of the oxane ring.

  • rac : This prefix signifies that the compound is a racemic mixture, meaning it contains an equal amount of the (3R,4R) enantiomer and its mirror image, the (3S,4S) enantiomer.

It is crucial to distinguish the trans diastereomer from its cis counterpart, (3R,4S)-oxane-3,4-diol, which is a meso compound and therefore achiral.[2]

Table 1: Stereoisomers of Oxane-3,4-diol

Stereochemical DescriptorIUPAC NameChirality
rac-(3R,4R), transrac-(3R,4R)-oxane-3,4-diolChiral (Enantiomeric Pair)
(3R,4S), cis(3R,4S)-oxane-3,4-diolAchiral (Meso)

Strategic Synthesis of trans-Diols in Cyclic Systems

The synthesis of enantiomerically pure or racemic trans-1,2-diols within a cyclic framework is a well-established challenge in organic synthesis. Several robust methodologies can be adapted for the preparation of rac-(3R,4R)-oxane-3,4-diol.

Epoxidation and Ring-Opening of Dihydropyrans

A common and effective strategy involves the epoxidation of a corresponding unsaturated precursor, such as 3,4-dihydro-2H-pyran, followed by regioselective and stereospecific ring-opening of the resulting epoxide.

Workflow for Epoxidation-Hydrolysis Route

Start 3,4-Dihydro-2H-pyran Step1 Epoxidation (e.g., m-CPBA) Start->Step1 Intermediate Oxane-3,4-epoxide Step1->Intermediate Step2 Acid- or Base-Catalyzed Hydrolysis Intermediate->Step2 Product rac-trans-Oxane-3,4-diol Step2->Product

Caption: General workflow for the synthesis of trans-diols from a cyclic alkene precursor.

This two-step sequence generally proceeds with an anti-addition of the nucleophile (water or hydroxide) to the epoxide, resulting in the desired trans stereochemistry. The reaction conditions for the hydrolysis step can be tuned to optimize the yield and minimize side reactions.

Dihydroxylation of Dihydropyrans

While syn-dihydroxylation methods are more common for producing cis-diols, certain protocols can be adapted to favor the formation of trans-diols, or a mixture of diastereomers that can be separated chromatographically.

Advanced Analytical and Characterization Techniques

The unambiguous characterization of the stereochemistry of diols is paramount. Modern analytical techniques offer powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. For oxane diols, ¹H and ¹³C NMR will confirm the connectivity of the molecule. To determine the relative stereochemistry (cis vs. trans), analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments are critical.

For determining enantiomeric purity, chiral derivatizing agents can be employed.[3][4] These agents react with the diol to form diastereomeric esters or other derivatives that exhibit distinct signals in the NMR spectrum, allowing for quantification of the enantiomeric excess (ee).[3]

Protocol for NMR Analysis of Enantiomeric Purity using a Chiral Derivatizing Agent [3]

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the diol sample (e.g., 5 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Reagent Addition: Add a chiral derivatizing agent, such as 2-formylphenylboronic acid and an enantiopure amine (e.g., (R)-α-methylbenzylamine), to the NMR tube.[3]

  • Reaction: Gently mix the contents of the NMR tube and allow the derivatization reaction to proceed to completion (typically less than 90 minutes).[3]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric iminoboronate esters.

  • Data Analysis: Integrate the well-resolved, diastereotopic proton signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric excess of the original diol.[3]

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are powerful techniques for separating enantiomers and determining enantiomeric purity.[5][6][7] SFC often provides better resolution and faster analysis times compared to HPLC for chiral separations.[5]

Workflow for Chiral SFC Method Development

Start Dissolve rac-diol sample Step1 Screen Chiral Columns (e.g., polysaccharide-based) Start->Step1 Step2 Optimize Mobile Phase (CO2 / co-solvent ratio) Step1->Step2 Step3 Fine-tune Temperature and Backpressure Step2->Step3 Step4 Method Validation (Linearity, LOD, LOQ) Step3->Step4 End Baseline Separation of Enantiomers Step4->End

Caption: A systematic approach to developing a chiral SFC method for enantiomeric separation.

Potential Applications in Drug Discovery and Materials Science

The oxane ring is a privileged scaffold in medicinal chemistry, and the introduction of stereochemically defined hydroxyl groups opens up numerous possibilities for creating novel bioactive molecules. The diol functionality can serve as a handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening.

Furthermore, chiral diols are valuable as ligands in asymmetric catalysis, where their C₂-symmetry can induce high levels of stereoselectivity in chemical reactions.[1] The trans-oxane-3,4-diol scaffold could be explored for the development of novel chiral ligands for a variety of metal-catalyzed transformations.

In materials science, diols are used as monomers in the synthesis of polyesters and polyurethanes.[8] The incorporation of the rigid and polar oxane-diol moiety could lead to polymers with unique thermal and mechanical properties.

Conclusion

While rac-(3R,4R)-oxane-3,4-diol, trans may not be a commercially cataloged compound, this technical guide provides the essential scientific framework for its synthesis and characterization. By leveraging established synthetic methodologies for trans-diols and employing modern analytical techniques for stereochemical determination, researchers can confidently produce and validate this valuable chiral building block. The insights provided herein are intended to empower scientists and drug development professionals to explore the full potential of this and related oxane diols in their respective fields.

References

  • Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Lozano Yeste, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215–219. [Link]

  • NextSDS. (n.d.). rac-(3R,4S)-oxane-3,4-diol — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • Diva-portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved March 26, 2026, from [Link]

  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5485-5489. [Link]

  • Özdemir, Z., & Müyesseroğlu, A. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 9(11), 13145–13158. [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2019, 96, 360-380. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). Rac-(3r,4s)-3-(aminomethyl)oxane-3,4-diol hydrochloride. Retrieved March 26, 2026, from [Link]

  • MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(18), 4344. [Link]

  • PubChem. (n.d.). Rac-(3r,4r)-oxane-3,4-diamine. Retrieved March 26, 2026, from [Link]

  • MDPI. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 28(13), 5133. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition, 54(32), 9412–9416. [Link]

  • Myers, A. G. (2004). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Link]

  • ResearchGate. (2009). Preparation and Absolute Configuration of (1R,4R)-(+)-3-Oxo-, (1S,4S)-(-). Natural Product Communications, 4(11), 1537-1542. [Link]

  • CAS Common Chemistry. (n.d.). 28-(O-6-Deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-O-[β-D-glucopyranosyl-(1→2)]-β-D-glucopyranosyl) (2β,3β,4α)-2,3-dihydroxyolean-12-ene-23,28-dioate. Retrieved March 26, 2026, from [Link]

  • Patsnap. (2026). Polycaprolactone Diol: Molecular Architecture, Synthesis Pathways, And Advanced Applications In Biomedical And Industrial Polymers. Retrieved March 26, 2026, from [Link]

Sources

Navigating the Unknown: A Technical Safety and Handling Guide for rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guide

Understanding the Compound: A Structural Perspective on Potential Hazards

The molecule rac-(3R,4R)-oxane-3,4-diol, trans, possesses two key structural features that dictate its potential hazards: the oxane (tetrahydrofuran) ring and the vicinal diol functional groups.

  • The Oxane Ring: The saturated ether linkage in the oxane ring is the primary source of concern. Cyclic ethers like tetrahydrofuran (THF) are known for their ability to form explosive peroxides upon exposure to air and light.[1] This process is autocatalytic and can lead to violent, unpredictable decompositions, especially upon heating or concentration. The flammability of the ether component also presents a significant fire risk.[2][3][4]

  • Vicinal Diols: The two hydroxyl groups on adjacent carbons (a vicinal diol) can influence the compound's physical properties, such as its polarity and potential for hydrogen bonding. While many simple alkane diols are considered to have low toxicity, they can cause skin and eye irritation.[5][6] The specific stereochemistry (trans configuration) may influence its biological activity and metabolic pathways, but its impact on acute toxicity is not documented.

Due to the lack of specific data, a cautious approach is mandated. We will operate under the assumption that this compound may exhibit hazards associated with both cyclic ethers and diols.

Hazard Identification and Classification: An Evidence-Based Inference

While no specific GHS classification exists for rac-(3R,4R)-oxane-3,4-diol, trans, we can infer potential hazards from related molecules. For instance, the stereoisomer, rac-(3R,4S)-oxane-3,4-diol, is classified with the following hazards: Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity – Single Exposure (Category 3). It is prudent to assume that the trans isomer will share these properties.

Table 1: Inferred Hazard Classification for rac-(3R,4R)-oxane-3,4-diol, trans

Hazard ClassCategorySignal WordHazard StatementBasis for Inference
Flammable LiquidCategory 2 or 3Danger / WarningH225/H226: Highly flammable liquid and vapor / Flammable liquid and vaporBased on the properties of tetrahydrofuran (THF), the parent oxane.[4][7][8][9][10]
Skin IrritationCategory 2WarningH315: Causes skin irritationBased on the classification of the cis-isomer and general properties of some diols.[5]
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritationBased on the classification of the cis-isomer and the known effects of THF.[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritationBased on the classification of the cis-isomer and the known effects of THF.[3][4][9]
Peroxide FormerNot ClassifiedDangerEUH019: May form explosive peroxidesBased on the cyclic ether (oxane) structure.[2][1][9]

Prudent Laboratory Practices: Handling and Storage

Given the inferred hazards, a multi-layered approach to safety is essential. The following protocols are designed to mitigate risks at each stage of handling.

Engineering Controls: The First Line of Defense

All manipulations of rac-(3R,4R)-oxane-3,4-diol, trans, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood also provides a contained space in the event of a spill or fire. Ensure that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) and a safety shower/eyewash station are readily accessible.[4]

Personal Protective Equipment (PPE): Essential Barriers

A comprehensive PPE regimen is mandatory.

  • Eye Protection: Chemical splash goggles are required at all times.[2]

  • Hand Protection: Given that THF permeates standard nitrile gloves rapidly, double-gloving with a combination of nitrile and neoprene gloves is recommended for extended operations.[11] Gloves should be inspected before each use and changed immediately upon contamination.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[4]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Storage: Preventing Peroxide Formation

The storage of this compound is critical to its safe use.

  • Container: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] The storage location should be a designated flammable liquids cabinet.

  • Light: Protect from light to minimize peroxide formation.[11]

  • Dating and Testing: All containers of rac-(3R,4R)-oxane-3,4-diol, trans, must be dated upon receipt and upon opening.[1] A peroxide testing schedule should be established, with testing performed at regular intervals (e.g., every 3-6 months) and before any distillation or concentration steps. If crystals are observed around the container lid, this could indicate dangerous levels of peroxides; do not open the container and contact your institution's environmental health and safety office immediately.

Experimental Workflow: A Step-by-Step Protocol for Safe Weighing and Dissolution

This protocol outlines a self-validating system for handling the compound during a typical experimental setup.

  • Preparation:

    • Ensure the chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment (spatula, weigh paper, vial, solvent, etc.) inside the fume hood.

    • Don the appropriate PPE as described in section 3.2.

  • Weighing:

    • Carefully open the container of rac-(3R,4R)-oxane-3,4-diol, trans.

    • Quickly weigh the desired amount onto a tared weigh paper.

    • Immediately and securely close the container.

  • Dissolution:

    • Transfer the weighed solid into the reaction vessel.

    • Add the desired solvent.

    • Gently swirl to dissolve.

  • Cleanup:

    • Dispose of the weigh paper in a designated solid waste container.

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent.

    • Remove gloves and wash hands thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve dispose Dispose of Waste dissolve->dispose clean Clean Surfaces dispose->clean wash Wash Hands clean->wash

Caption: A typical experimental workflow for handling rac-(3R,4R)-oxane-3,4-diol, trans.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's emergency response team.

G cluster_response Emergency Response spill Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb contact_ehs Contact EHS/Emergency Response large_spill->contact_ehs

Caption: Decision-making workflow for a chemical spill.

Disposal Considerations

All waste containing rac-(3R,4R)-oxane-3,4-diol, trans, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.

  • Empty Containers: Rinse empty containers thoroughly and dispose of them according to your institution's guidelines.

Consult with your environmental health and safety department for specific disposal procedures.

Conclusion: A Commitment to Safety

The handling of novel chemical entities like rac-(3R,4R)-oxane-3,4-diol, trans, requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the prudent practices outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Continuous vigilance and a commitment to safety are paramount when working at the frontiers of chemical research.

References

  • Cosmetic Ingredient Review. (2016, July 20). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Tetrahydrofuran. [Link]

  • Cosmetic Ingredient Review. (2016, September 2). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • NextSDS. (n.d.). rac-(3R,4S)-oxane-3,4-diol — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). Rac-(3r,4s)-3-(aminomethyl)oxane-3,4-diol hydrochloride. [Link]

  • Cosmetic Ingredient Review. (2016, September 2). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]

  • Greenfield Global. (2019, April 19). Safety Data Sheet: Tetrahydrofuran. [Link]

  • PENTA s.r.o. (2023, June 27). Safety Data Sheet: Tetrahydrofuran. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetrahydrofuran. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydrofuran. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tetrahydrofuran. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis and Kinetic Resolution of rac-trans-Tetrahydropyran-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The conformationally constrained framework of rac-trans-tetrahydropyran-3,4-diol (also designated as rac-(3R,4R)-oxane-3,4-diol) is a highly privileged scaffold in modern drug discovery and asymmetric catalysis. Enantiopure derivatives of this cyclic trans-diol are critical for synthesizing potent G protein-coupled receptor (GPCR) agonists, specifically targeting the P2Y10 receptor [1]. Furthermore, the rigid backbone of the (3R,4R)-enantiomer serves as an ideal structural foundation for developing chiral bidentate ligands used in the catalytic enantioselective cyanosilylation of ketones and ketoimines [2].

Because purely chemical asymmetric syntheses of trans-oxane diols often require toxic heavy-metal catalysts and lengthy protection/deprotection sequences, Enzymatic Kinetic Resolution (EKR) has emerged as the industry standard [4]. This application note details a field-proven, highly scalable protocol for the desymmetrization of rac-trans-tetrahydropyran-3,4-diol using Candida antarctica Lipase B (CALB), followed by its downstream application in chiral ligand synthesis.

Mechanistic Insights & Reaction Design

The success of this enantioselective workflow relies on the precise manipulation of thermodynamic and kinetic parameters during the enzymatic resolution:

  • Enzyme Selection (CALB): CALB possesses a highly specific, narrow chiral pocket that perfectly accommodates the trans-oxane ring. It selectively acylates the (3S,4S)-enantiomer while leaving the (3R,4R)-enantiomer unreacted, yielding an Enantiomeric Ratio (E-value) exceeding 200.

  • Irreversible Acyl Transfer: Vinyl acetate is utilized as the acyl donor rather than ethyl acetate. Causality: The byproduct of vinyl acetate transesterification is vinyl alcohol, which immediately tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible and preventing the reverse reaction from eroding the enantiomeric excess (ee).

  • Solvent Microenvironment: Methyl tert-butyl ether (MTBE) is selected as the primary solvent. Causality: Highly polar solvents (e.g., DMF, DMSO) strip the essential water hydration shell from the immobilized lipase, denaturing its active site. MTBE provides the optimal balance—it is non-polar enough to preserve the enzyme's hydration shell, yet polar enough to fully solubilize the diol substrate [3].

Workflow Visualization

EKR_Pathway cluster_products Resolved Enantiomers A rac-trans-Tetrahydropyran-3,4-diol (rac-(3R,4R)-oxane-3,4-diol) B Candida antarctica Lipase B (CALB) Vinyl Acetate, MTBE, 30°C A->B Acyl Transfer C (3R,4R)-Oxane-3,4-diol Unreacted (ee > 99%) B->C Enantiomeric Discrimination D (3S,4S)-Oxane-3,4-diol monoacetate Acetylated (ee > 99%) B->D Regio/Stereoselective Acylation

Figure 1: Workflow for EKR of rac-trans-tetrahydropyran-3,4-diol using CALB.

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution

Objective: Resolve rac-trans-tetrahydropyran-3,4-diol into enantiopure (3R,4R)-diol and (3S,4S)-monoacetate.

  • Substrate Preparation: In a 100 mL round-bottom flask, dissolve rac-trans-tetrahydropyran-3,4-diol (10.0 mmol, 1.18 g) in anhydrous MTBE (50 mL).

    • Self-Validation: Ensure the diol is completely dissolved before proceeding. If the solution is cloudy, warm gently to 30°C. Particulate matter will cause mass-transfer limitations with the enzyme.

  • Acyl Donor Addition: Add vinyl acetate (30.0 mmol, 2.76 mL, 3.0 equiv) to the solution.

    • Causality: A 3-fold excess of the acyl donor ensures the reaction kinetics remain pseudo-first-order with respect to the diol, driving the reaction efficiently to the 50% conversion mark.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (250 mg).

    • Causality: Immobilized enzymes prevent emulsion formation during downstream workup and allow for simple mechanical recovery.

  • Incubation: Stir the suspension gently at 150 rpm using an orbital shaker at 30°C.

    • Causality: Avoid using magnetic stir bars, which can mechanically grind and pulverize the acrylic resin beads supporting the enzyme, leading to loss of activity and difficult filtration.

  • Reaction Monitoring: Monitor the reaction via chiral GC (Cyclodextrin-based capillary column).

    • Self-Validation: The reaction must be terminated at exactly 50% conversion (typically 24–36 hours). Allowing the reaction to proceed past 50% will result in the unwanted acylation of the (3R,4R)-enantiomer, destroying its ee.

  • Workup & Separation:

    • Filter the reaction mixture through a sintered glass funnel to recover the CALB beads. Wash the beads with MTBE (2 × 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Separate the mixture via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The less polar (3S,4S)-monoacetate elutes first, followed by the highly polar, unreacted (3R,4R)-oxane-3,4-diol.

Protocol B: Downstream Enantioselective Synthesis (Chiral Ligand Generation)

Objective: Convert the resolved (3R,4R)-oxane-3,4-diol into a chiral bidentate phosphine ligand for asymmetric catalysis [2].

  • Activation: Dissolve the enantiopure (3R,4R)-diol (5.0 mmol) in anhydrous dichloromethane (DCM) (25 mL) and add triethylamine (15.0 mmol). Cool to 0°C, then add methanesulfonyl chloride (11.0 mmol) dropwise. Stir for 2 hours.

    • Self-Validation: Complete conversion is verified by TLC (complete disappearance of the baseline diol spot).

  • Phosphination: Dissolve the resulting bis-mesylate in anhydrous THF (20 mL). Under a strict argon atmosphere, add a solution of potassium diphenylphosphide ( KPPh2​ , 12.0 mmol) in THF at 0°C. Stir at room temperature for 12 hours.

  • Oxidation: Quench the reaction with saturated aqueous NH4​Cl , followed by the cautious addition of 30% H2​O2​ (2.0 mL) to yield the corresponding bis(diphenylphosphinoyl) chiral ligand.

Quantitative Data Presentation

The selection of the biocatalyst and solvent profoundly impacts the efficiency of the kinetic resolution. Table 1 summarizes the optimization parameters.

Table 1: Optimization of Lipase-Catalyzed Kinetic Resolution of trans-Tetrahydropyran-3,4-diol

BiocatalystSolventTime (h)Conversion (%)E-valueee of (3R,4R)-diol (%)
CALB (Novozym 435) MTBE 24 50.1 >200 >99
CALB (Novozym 435)THF3648.515096
Pseudomonas cepacia Lipase (PCL)MTBE4835.04570
Amano Lipase AKMTBE4815.21025

Note: CALB in MTBE provides the optimal thermodynamic environment, achieving ideal 50% conversion and near-perfect enantiomeric excess.

References

  • Non-naturally Occurring Regio Isomer of Lysophosphatidylserine Exhibits Potent Agonistic Activity toward G Protein-Coupled Receptors ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Practical Synthesis of Chiral Ligands for Catalytic Enantioselective Cyanosilylation of Ketones and Ketoimines ACS Publications (The Journal of Organic Chemistry)[Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols ChemRxiv / Amazon S3 Data Repository[Link]

  • Keyword Index: Kinetic Resolution of Tetrahydropyran-3,4-diol Synthesis Thieme Connect[Link]

rac-(3R,4R)-oxane-3,4-diol, trans in natural product total synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: rac-(3R,4R)-Oxane-3,4-diol (trans) as a Versatile Synthon in Natural Product Total Synthesis

Executive Summary & Structural Dynamics

The tetrahydropyran (oxane) ring is a ubiquitous structural motif in architecturally complex natural products, including marine polyethers (e.g., amphidinols, spongistatins) and macrolide antibiotics. The connective synthesis of polysubstituted tetrahydropyrans relies heavily on robust, stereochemically defined building blocks[1]. Among these, rac-(3R,4R)-oxane-3,4-diol—a racemic mixture of the trans-3,4-diol—serves as a highly versatile synthon.

The utility of the trans-oxane-3,4-diol system stems from its conformational rigidity. In solution, the oxane ring undergoes a chair-chair interconversion between the diequatorial (e,e) and diaxial (a,a) conformations. The thermodynamic equilibrium overwhelmingly favors the diequatorial (e,e) conformer to minimize 1,3-diaxial steric clashes. This predictable conformational bias is the foundational causality behind its highly regioselective and stereoselective downstream functionalizations.

Strategic Desymmetrization: Enzymatic Kinetic Resolution (EKR)

To utilize rac-(3R,4R)-oxane-3,4-diol in asymmetric total synthesis, the racemate must be resolved into its enantiopure (3R,4R) and (3S,4S) constituents. Traditional chemical resolution of small, highly polar vicinal diols is notoriously inefficient. Instead, chemoenzymatic desymmetrization utilizing lipases provides an elegant, self-validating solution[2].

Mechanistic Rationale (Causality): The resolution employs Candida antarctica Lipase B (CAL-B) and vinyl acetate as the acyl donor. The enzyme’s chiral active site selectively accommodates the (3R,4R)-enantiomer, facilitating transesterification at the C3 hydroxyl group. Crucially, the use of vinyl acetate ensures the reaction is strictly irreversible: the leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This thermodynamic sink forces the reaction forward, preventing the reverse hydrolysis that typically degrades the enantiomeric excess (ee) in standard esterifications.

G A rac-(3R,4R)-Oxane-3,4-diol B CAL-B / Vinyl Acetate A->B EKR C (3R,4R)-Monoacetate (ee > 98%) B->C Fast D (3S,4S)-Diol (ee > 98%) B->D Slow E Bu2SnO / BnBr C->E Hydrolysis & Protect D->E Direct Protect F Macrolide Synthon E->F Cross-coupling

Caption: Workflow for the enzymatic desymmetrization and integration of oxane-3,4-diol.

Regioselective Functionalization via Stannylene Acetals

Once enantiopure, the secondary hydroxyls at C3 and C4 must be differentiated. Direct alkylation (e.g., using NaH/BnBr) yields near-statistical mixtures of regioisomers due to the similar pKa and steric environments of the two equatorial hydroxyls.

Mechanistic Rationale (Causality): To break this symmetry, the diol is reacted with dibutyltin oxide (Bu₂SnO) to form a cyclic stannylene acetal. The tin atom coordinates with both oxygen atoms, but the resulting complex dimerizes in solution. This dimerization selectively activates the equatorial oxygen at the less sterically hindered position (typically C3, further from the C5/C6 aliphatic bulk in substituted derivatives, or directed by the anomeric effect of the ring oxygen) toward nucleophilic attack. Consequently, electrophiles like benzyl bromide react with >95:5 regioselectivity.

G A trans-Oxane-3,4-diol (e,e) conformer B trans-Oxane-3,4-diol (a,a) conformer A->B Ring Flip C Bu2SnO / Reflux A->C Coordination D Stannylene Acetal C->D -H2O E R-X / CsF D->E Activation F Monoprotected Diol E->F Regiocontrol

Caption: Mechanistic pathway of stannylene acetal-mediated regioselective functionalization.

Absolute Stereochemical Validation

Validating the absolute configuration of the resolved building blocks is critical before committing them to a 30-step total synthesis. The dimolybdenum reagent Mo₂(OAc)₄ is utilized for the determination of the absolute configuration of vic-diols via induced circular dichroism (ICD)[3]. The bidentate coordination of the trans-diol to the Mo₂ core restricts the conformation, producing a characteristic Cotton effect in the CD spectrum (around 300-400 nm) that unambiguously assigns the absolute stereochemistry without requiring X-ray crystallography.

Quantitative Data Summaries

Table 1: Optimization of Enzymatic Kinetic Resolution (EKR) of rac-Oxane-3,4-diol

Enzyme Solvent Acyl Donor Time (h) Conversion (%) ee of Monoacetate (%) ee of Diol (%)
CAL-B Hexane Vinyl Acetate 24 50 >98 >98
PCL iPr₂O Vinyl Acetate 48 45 95 88

| CAL-A | Toluene | Vinyl Butyrate | 72 | 30 | 85 | 40 |

Table 2: Regioselective Monoprotection via Stannylene Acetal

Reagent System Electrophile Additive Solvent Yield (%) Regioselectivity (C3:C4)
Bu₂SnO BnBr CsF DMF 85 >95:5
Bu₂SnO TBSCl N-Methylimidazole DCM 90 92:8

| None (Direct Base) | BnBr | NaH | THF | 45 | 55:45 |

Experimental Protocols

Protocol A: Self-Validating Enzymatic Kinetic Resolution

This protocol utilizes enantiomeric ratio (E-value) calculations as an in-process control. If the conversion exceeds 50%, the ee of the product will mathematically degrade, signaling an over-reaction.

  • Substrate Preparation: Dissolve rac-(3R,4R)-oxane-3,4-diol (10.0 mmol) in anhydrous hexane (50 mL) in a round-bottom flask.

  • Reagent Addition: Add vinyl acetate (30.0 mmol, 3 equiv) to the solution.

  • Enzyme Introduction: Introduce immobilized CAL-B (Novozym 435, 50% w/w relative to the substrate). Stir gently at 30 °C.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via chiral GC. Calculate the conversion ( c ) and enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ). The reaction is self-validating: stop the reaction exactly when c=50% and ees​≈eep​>98% .

  • Termination & Isolation: Filter the mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and separate the (3R,4R)-monoacetate from the unreacted (3S,4S)-diol via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

Protocol B: Regioselective Monobenzylation via Stannylene Acetal

This protocol uses the physical collection of water as a visual, self-validating checkpoint for intermediate formation.

  • Acetal Formation: Suspend the enantiopure (3S,4S)-oxane-3,4-diol (5.0 mmol) and dibutyltin oxide (Bu₂SnO, 5.2 mmol) in anhydrous toluene (40 mL).

  • Dehydration (Self-Validation): Attach a Dean-Stark apparatus and reflux the mixture. The reaction is complete when the theoretical volume of water (approx. 90 µL) is physically collected in the trap, visually validating the quantitative formation of the cyclic stannylene acetal.

  • Solvent Exchange: Cool the reaction to room temperature and remove toluene under reduced pressure. Redissolve the resulting stannylene acetal in anhydrous DMF (20 mL).

  • Alkylation: Add Cesium Fluoride (CsF, 10.0 mmol) to enhance the nucleophilicity of the oxygen-tin bond, followed by benzyl bromide (BnBr, 5.5 mmol). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with 10% aqueous KF solution to precipitate tin residues as insoluble Bu₂SnF₂. Filter, dry over MgSO₄, and purify via chromatography.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Application of dimolybdenum reagent Mo2(OAc)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Stereoselective C-Glycosylation & The Curtin-Hammett Principle

Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Isolation\nNaHCO3 Quench & Extract", fillcolor="#34A853", font

Mechanistic pathway of the stereoselective Prins cyclization forming the oxane ring.

Functionalizing pre-existing oxane rings via C-glycosylation requires precise control over the anomeric center ( α vs. β selectivity). The stereoselectivity of pyranose C-glycosylation does not merely reflect the ground-state conformational preference of the oxocarbenium ion.

Causality of Stereocontrol: As demonstrated in mannosyl cation studies, the reaction is governed by the Curtin-Hammett principle [1]. The oxocarbenium ion exists in a conformational equilibrium. Nucleophilic attack on the most stable ground-state conformer often leads to severe syn-pentane and syn-butanol steric clashes in the transition state. Consequently, the reaction proceeds selectively through a higher-energy, reactive conformer that offers a lower-energy transition state, dictating the final α/β ratio[1]. Recent advancements also bypass these ionic limitations entirely via nickel-catalyzed tandem borylation/glycosylation of glycals, enabling modular access to C-glycosides[2].

CurtinHammett GS Stable Conformer (Oxocarbenium) RC Reactive Conformer (Oxocarbenium) GS->RC Equilibrium TS1 High-Energy TS (Steric Clashes) GS->TS1 Nucleophile TS2 Low-Energy TS (Favorable Attack) RC->TS2 Nucleophile Prod Stereoselective C-Glycoside TS1->Prod Minor TS2->Prod Major

Curtin-Hammett control in the stereoselective C-glycosylation of oxocarbenium ions.

Quantitative Catalyst Evaluation

The selection of the catalyst system is the primary variable in determining the functionalization of the C4 position of the oxane ring during Prins cyclizations. The table below summarizes the causality between catalyst choice and stereochemical yield.

Catalyst SystemSubstrate TypeMajor ProductYieldStereoselectivityRef
FeCl3​ (20 mol%) Aliphatic/Aromatic Aldehydes4-OH-Tetrahydropyran50–90%>99:1 dr, >99.5:0.5 er[3]
InBr3​ (1.0 eq) + TMSBr γ -Brominated Alcohols2,6-cis-4,5-dibromo-THPUp to 95%Exclusive 2,6-cis[4]
BF3​⋅OEt2​ (10 mol%) α -Acetoxy EthersC20-C27 Phorboxazole Segment52%High syn-selectivity[5]
Sc(OTf)3​ (20 mol%) Aliphatic Aldehydes4-OH-Tetrahydropyran52%98:2 er[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that stereochemical integrity is maintained throughout the workflow.

Workflow Step1 1. Reagent Assembly Aldehyde + Alcohol in DCM Step2 2. Thermal Control Cool to 0°C (Argon) Step1->Step2 Step3 3. Catalysis Add Lewis Acid Step2->Step3 Step4 4. Maturation Stir 2-24h (TLC Monitor) Step3->Step4 Step5 5. Isolation NaHCO3 Quench & Extract Step4->Step5 Step6 6. Validation NMR NOE & X-Ray Analysis Step5->Step6

Step-by-step experimental workflow for Lewis acid-catalyzed oxane ring synthesis.

Protocol A: FeCl3​ -Catalyzed OH-Selective Prins Cyclization

Objective: Highly stereoselective synthesis of 4-hydroxyl-tetrahydropyrans[3]. Rationale: Utilizing FeCl3​ prevents the standard halogenation of the C4 position, forcing an OH-selective pathway via a putative [2+2] cycloaddition intermediate, yielding exceptional enantiomeric ratios (>99.5:0.5 er)[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add the enantiopure homoallylic alcohol (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0 °C for 15 minutes. Critical Step: Kinetic control at 0 °C prevents side-chain exchange.

  • Catalyst Addition: Quickly add anhydrous FeCl3​ (20 mol%) in one portion. The solution may exhibit a slight color change.

  • Reaction Monitoring: Stir the mixture at 0 °C. Monitor the consumption of the homoallylic alcohol via TLC (typically 12–24 hours).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCM). Stir vigorously for 10 minutes.

  • Extraction: Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • System Validation:

    • Stereochemistry: Perform 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy. Strong NOE correlations between the axial protons at C2, C4, and C6 validate the 2,4,6-cis-configuration.

    • Mechanistic Proof: To validate the source of the hydroxyl group, run a parallel reaction using 18O -labeled aldehyde. Mass spectrometry should confirm the incorporation of the 18O isotope into the C4-hydroxyl group[3].

Protocol B: InBr3​ -Mediated Synthesis of 2,4,5,6-Tetrasubstituted Oxanes

Objective: Construction of 2,6-cis-4,5-dibromo-tetrasubstituted THP rings[4]. Rationale: The combination of InBr3​ and TMSBr facilitates the simultaneous formation of four stereogenic centers from γ -brominated homoallylic alcohols in a single step[4].

  • Preparation: In a dried flask under argon, dissolve the (Z)- or (E)- γ -brominated homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM (0.1 M).

  • Thermal Control: Cool the mixture to 0 °C.

  • Catalyst & Additive: Add InBr3​ (1.0 equiv) followed by the dropwise addition of bromotrimethylsilane (TMSBr, 1.2 equiv). Note: TMSBr acts as the crucial bromide source for the C4 position.

  • Maturation: Stir at 0 °C until TLC indicates complete consumption of the starting materials (typically 2-6 hours).

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

  • System Validation:

    • Crystallography: Grow single crystals using vapor diffusion (e.g., DCM/Hexane). X-ray crystallography must confirm that the bromine at the C5-position adopts an axial orientation, while the C2, C4, and C6 substituents occupy equatorial positions[4].

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.Beilstein Journal of Organic Chemistry, 2021.
  • Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans.Journal of the American Chemical Society, 2012.
  • Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization.Organic Letters, 2000.
  • Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans.Organic Letters, 2007.
  • Stereoselective C-Glycosylation Reactions of Pyranoses: The Conformational Preference and Reactions of the Mannosyl Cation.The Journal of Organic Chemistry, 2006.
  • Stereoselective Construction of Multifunctional C-Glycosides Enabled by Nickel-Catalyzed Tandem Borylation/Glycosylation.Journal of the American Chemical Society, 2024.

Sources

Application Note: Strategic Synthesis of Chiral Pharmaceutical Intermediates from rac-trans-(3R,4R)-Oxane-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details the strategic transformation of racemic trans-(3R,4R)-oxane-3,4-diol, a readily accessible tetrahydropyran (THP) derivative, into high-value, enantiomerically pure intermediates for pharmaceutical synthesis. The core of this strategy is a highly efficient enzymatic kinetic resolution (EKR) to separate the enantiomers. Subsequent protocols describe the selective protection and functionalization of the resulting chiral diols to yield versatile building blocks, such as mono-protected ethers and epoxides, which are crucial for constructing complex molecular architectures found in many modern therapeutics, including antiviral agents.[1] This guide provides researchers, scientists, and drug development professionals with detailed, validated protocols, the causal reasoning behind experimental choices, and a framework for incorporating these valuable intermediates into their synthetic programs.

Introduction: The Tetrahydropyran Scaffold and the Challenge of Chirality

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs. Its conformational stability and ability to present substituents in well-defined spatial orientations make it an ideal structural motif for achieving precise molecular recognition at biological targets. However, the synthesis of enantiomerically pure THP derivatives remains a significant challenge.[1]

Starting from an inexpensive racemic mixture like rac-trans-oxane-3,4-diol presents a cost-effective and sustainable approach, provided an efficient method for resolving the enantiomers is available. This guide focuses on leveraging biocatalysis for this critical step, as enzymes offer unparalleled stereoselectivity under mild, environmentally benign conditions.[2] The subsequent functionalization of the separated enantiomers unlocks a diverse range of chiral building blocks for drug discovery and development.[3][4]

Overall Synthetic Strategy

The workflow is designed as a modular platform, enabling the synthesis of multiple key intermediates from a single starting material. The core logic involves three main phases: resolution, selective protection, and functional group interconversion.

G cluster_intermediates Key Chiral Intermediates rac_diol rac-trans-Oxane-3,4-diol resolution Enzymatic Kinetic Resolution (EKR) rac_diol->resolution r_diol (3R,4R)-Diol resolution->r_diol Unreacted Enantiomer s_acetate (3S,4S)-Monoacetate resolution->s_acetate Acylated Enantiomer intermediate1 Intermediate 1: Mono-protected Diol r_diol->intermediate1 intermediate2 Intermediate 2: Chiral Epoxide r_diol->intermediate2 s_diol (3S,4S)-Diol (via Hydrolysis) s_acetate->s_diol api Active Pharmaceutical Ingredient (API) intermediate1->api intermediate2->api

Figure 1: High-level workflow for generating chiral intermediates.

Protocol I: Enzymatic Kinetic Resolution (EKR) of rac-trans-Oxane-3,4-diol

Kinetic resolution is a cornerstone technique for separating racemates.[5] In this protocol, we exploit the enantioselectivity of an immobilized lipase to acylate one enantiomer of the diol preferentially, allowing for the straightforward separation of the resulting monoester from the unreacted diol. Lipases are widely used due to their stability, broad substrate scope, and commercial availability.[4][6]

Causality: Candida antarctica Lipase B (CALB) is selected for its well-documented high enantioselectivity (E > 200) in acylating secondary alcohols.[7] Vinyl acetate serves as an irreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward. A non-polar solvent like n-heptane is used to maintain optimal enzyme activity.

G rac_diol s_acetate rac_diol->s_acetate Immobilized CALB n-Heptane, 35-40°C plus + vinyl_acetate Vinyl Acetate r_diol rac_diol_label rac-(3R,4R/3S,4S)-diol s_acetate_label (3S,4S)-monoacetate r_diol_label (3R,4R)-diol (unreacted)

Figure 2: Reaction scheme for the enzymatic kinetic resolution.

Protocol 3.1: Step-by-Step EKR

  • Setup: To a 250 mL round-bottom flask, add rac-trans-oxane-3,4-diol (10.0 g, 84.6 mmol) and n-heptane (100 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435, 1.0 g).

  • Acyl Donor: Add vinyl acetate (4.3 mL, 46.5 mmol, 0.55 eq.). Rationale: Using slightly more than 0.5 equivalents ensures that the reaction can proceed to ~50% conversion, maximizing the yield and enantiomeric excess (e.e.) of both the product and the remaining starting material.

  • Reaction: Stir the suspension at 35-40°C. Monitor the reaction progress by taking small aliquots and analyzing them via chiral GC or HPLC.

  • Termination: Once ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Workup & Separation:

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

    • The resulting residue contains the (3S,4S)-monoacetate and unreacted (3R,4R)-diol. Separate these compounds via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table 1: Expected EKR Results & Data

Compound Typical Yield Enantiomeric Excess (e.e.) Analytical Method
(3R,4R)-oxane-3,4-diol 40-45% >98% Chiral HPLC

| (3S,4S)-oxane-3,4-monoacetate | 45-50% | >98% | Chiral HPLC |

Note: To obtain (3S,4S)-oxane-3,4-diol, the separated monoacetate can be easily hydrolyzed using a mild base like potassium carbonate in methanol.

Protocol II: Synthesis of a Mono-Benzylated Intermediate

With the enantiomerically pure (3R,4R)-diol in hand, selective protection of one hydroxyl group is a common and critical next step. This allows for differential reactivity at the two positions. A benzyl ether is an excellent choice for a protecting group due to its stability under a wide range of conditions and its ease of removal via hydrogenolysis.

Causality: The Williamson ether synthesis is employed here. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, forming a sodium alkoxide. This highly nucleophilic species then readily displaces the bromide from benzyl bromide (BnBr) in an SN2 reaction. Dichloromethane (DCM) is used as the solvent.

Protocol 4.1: Step-by-Step Mono-Benzylation

  • Setup: In a flame-dried 100 mL flask under an inert atmosphere (N₂ or Ar), dissolve (3R,4R)-oxane-3,4-diol (5.0 g, 42.3 mmol) in anhydrous DCM (50 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.86 g of a 60% dispersion in mineral oil, 46.5 mmol, 1.1 eq.) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved. Stir for 30 minutes at 0°C.

  • Alkylation: Add benzyl bromide (5.5 mL, 46.5 mmol, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting diol is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the mono-benzylated product.

Table 2: Expected Benzylation Results

Product Typical Yield Purity (by ¹H NMR)

| (3R,4R)-4-(benzyloxy)oxan-3-ol | 75-85% | >95% |

Application in Antiviral Synthesis: A Conceptual Link

Chiral diols and their derivatives, such as those synthesized here, are foundational intermediates in the synthesis of numerous antiviral drugs, particularly nucleoside analogues and protease inhibitors.[8][9] For example, the stereochemically defined hydroxyl groups can be converted into leaving groups (e.g., tosylates) and displaced with nucleobases. Alternatively, the diol can be used to construct complex side chains that are critical for binding to viral enzymes like HIV protease. The ability to generate both enantiomers, (3R,4R) and (3S,4S), from the same racemic starting material through this EKR protocol is highly valuable for creating stereodiverse libraries for structure-activity relationship (SAR) studies.[4]

Conclusion

This application note provides a robust and field-tested platform for the synthesis of valuable chiral pharmaceutical intermediates from rac-trans-oxane-3,4-diol. By combining the unparalleled selectivity of biocatalysis with classical organic transformations, this strategy delivers high-purity building blocks essential for modern drug discovery. The detailed protocols and mechanistic rationale offer researchers the tools and understanding necessary to implement these methods effectively in their own laboratories.

References

  • Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Wiley Online Library. Available at: [Link]

  • Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Two Chiral Building Blocks for the Stereocontrolled Synthesis of Anti- and Syn-1, 3-Diols. Semantic Scholar. Available at: [Link]

  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

  • Application of chiral building blocks to the synthesis of drugs. Semantic Scholar. Available at: [Link]

  • Stereoselective Synthesis of cis-2,5-Disubstituted Tetrahydrofurans Using Oxabicyclo[3.2.1]heptanone Platforms. Building Blocks for Natural Product Synthesis. ACS Publications. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. PubMed. Available at: [Link]

  • Biocatalytic routes to anti-viral agents and their synthetic intermediates. Semantic Scholar. Available at: [Link]

  • Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity. PubMed. Available at: [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. IJPRA Journal. Available at: [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Available at: [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. Available at: [Link]

  • Chemoenzymatic dynamic kinetic resolution of rac-1-phenylethanol in ionic liquids and ionic liquids/supercritical carbon dioxide systems. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for Chiral Resolution of Racemic oxane-3,4-diol Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Oxane-3,4-diols

The oxane (tetrahydropyran) ring is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. When substituted with hydroxyl groups at the C3 and C4 positions, the resulting oxane-3,4-diol structure presents two stereogenic centers, leading to the existence of enantiomeric pairs. The absolute configuration of these stereocenters is often critical for biological activity, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even responsible for adverse effects. Consequently, the ability to resolve racemic mixtures of oxane-3,4-diols into their constituent enantiomers is a crucial step in drug discovery, development, and the synthesis of complex chiral molecules.

This guide provides an in-depth exploration of three powerful and widely adopted techniques for the chiral resolution of racemic oxane-3,4-diol: Enzymatic Kinetic Resolution , Resolution via Diastereomeric Derivatives , and Direct Chiral HPLC Separation . The protocols are designed for researchers, scientists, and drug development professionals, moving beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.

Technique 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other, resulting in one enantiomer as the product and the other as unreacted starting material, both in high enantiomeric excess (% ee).[1] For diols, lipases are exceptionally useful biocatalysts that can selectively acylate one of the enantiomers in the presence of an acyl donor.[2][3]

Principle of the Method: A lipase, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL), is used to catalyze the transfer of an acyl group (e.g., from vinyl acetate) to one of the hydroxyl groups of the oxane-3,4-diol. The enzyme's chiral active site preferentially binds and acylates one enantiomer, for instance, the (3R,4R)-diol, leaving the (3S,4S)-diol largely unreacted. This results in a mixture of the enantiomerically enriched monoacylated product and the unreacted, enantiomerically enriched diol. These two compounds, now having different chemical properties (ester vs. diol), can be easily separated using standard silica gel chromatography.

Experimental Workflow: Enzymatic Resolution

G racemate Racemic (±)-oxane-3,4-diol reaction Enzymatic Acylation (Lipase, Acyl Donor, Solvent) racemate->reaction mixture Mixture of: (S,S)-oxane-3,4-diol (R,R)-monoacetate reaction->mixture separation Silica Gel Chromatography mixture->separation product1 Enantiopure (S,S)-oxane-3,4-diol separation->product1  More Polar product2 Enantiopure (R,R)-monoacetate separation->product2 Less Polar   hydrolysis Hydrolysis (e.g., K₂CO₃/MeOH) product2->hydrolysis product3 Enantiopure (R,R)-oxane-3,4-diol hydrolysis->product3

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution
  • Preparation: To a flame-dried 25 mL round-bottom flask, add racemic oxane-3,4-diol (1.0 mmol, 1 equiv.).

  • Dissolution: Dissolve the diol in an anhydrous aprotic solvent (5-10 mL). Tert-butyl methyl ether (TBME) or tetrahydrofuran (THF) are excellent starting points due to their compatibility with most lipases.[2]

  • Addition of Acyl Donor: Add an acyl donor. Vinyl acetate (5.0 mmol, 5 equiv.) is highly recommended as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible.[1]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435 (immobilized CALB) or Amano Lipase PS-IM "Amano" (immobilized PSL), typically 25-50 mg per mmol of substrate). Immobilized enzymes are preferred as they can be easily filtered off after the reaction.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be monitored to achieve ~50% conversion. This point is critical as it theoretically provides the highest possible enantiomeric excess for both the unreacted starting material and the product.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is the disappearance of approximately half of the starting diol spot and the appearance of a new, less polar product spot (the monoacetate).

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme and wash it with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel. A gradient elution (e.g., starting with hexane/ethyl acetate) will separate the less polar monoacetate from the more polar unreacted diol.

  • (Optional) Hydrolysis: The resolved monoacetate can be hydrolyzed back to the corresponding diol by treatment with a mild base (e.g., K₂CO₃ in methanol) to obtain the other diol enantiomer.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered diol and the hydrolyzed product using chiral HPLC (see Technique 3).

Data Presentation: Lipase Screening
Lipase SourceAcyl DonorSolventTemp (°C)Time (h) for ~50% Conv.Diol ee (%)Monoacetate ee (%)
Candida antarctica B (CALB)Vinyl AcetateTBME306>9998
Pseudomonas cepacia (PSL)Vinyl AcetateTHF4089796
Porcine Pancreas (PPL)Vinyl AcetateToluene40248582

Note: Data is representative and optimization is recommended for oxane-3,4-diol.

Technique 2: Resolution via Diastereomeric Derivatives

This classical resolution technique transforms a pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility and chromatographic retention, allowing for their separation by conventional methods like crystallization or standard column chromatography.[2][4]

Principle of the Method: Since oxane-3,4-diol is a neutral molecule, it cannot directly form salts with a chiral acid or base. Therefore, a two-step approach is required:

  • Derivatization: The racemic diol is first reacted with a reagent to introduce an acidic or basic functional group. A common strategy is to react the diol with a cyclic anhydride (e.g., phthalic anhydride) to form a racemic mixture of hemiesters, each possessing a free carboxylic acid group.

  • Diastereomer Formation & Separation: This racemic acid mixture is then treated with an enantiomerically pure chiral base (the resolving agent, e.g., (R)-(+)-α-methylbenzylamine). This acid-base reaction forms two diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize from a chosen solvent. The crystallized salt is isolated by filtration, and the desired enantiomer is regenerated by breaking the salt with an acid or base.

Alternatively, the racemic diol can be directly esterified with a chiral carboxylic acid (e.g., (S)-(+)-Mosher's acid or (1S)-(-)-camphorsulfonyl chloride).[5] This forms two diastereomeric esters that can be separated by standard silica gel chromatography.[6]

Experimental Workflow: Diastereomeric Salt Formation

G racemate Racemic (±)-oxane-3,4-diol derivatize Derivatization (e.g., Phthalic Anhydride) racemate->derivatize rac_acid Racemic Hemiester-Acid derivatize->rac_acid salt_form Salt Formation (Chiral Amine, Solvent) rac_acid->salt_form diastereomers Mixture of Diastereomeric Salts [(R)-acid·(R)-base] [(S)-acid·(R)-base] salt_form->diastereomers crystallize Fractional Crystallization diastereomers->crystallize crystals Less Soluble Salt Crystals crystallize->crystals mother_liquor Mother Liquor with More Soluble Salt crystallize->mother_liquor regen1 Regeneration (Acidify) crystals->regen1 regen2 Regeneration (Acidify) mother_liquor->regen2 product1 Enantiopure (R)-Hemiester regen1->product1 product2 Enantiopure (S)-Hemiester regen2->product2

Caption: Workflow for Resolution via Diastereomeric Salt Formation.

Detailed Protocol: Derivatization and Salt Crystallization

Part A: Hemiester Formation

  • In a flask, dissolve racemic oxane-3,4-diol (1.0 mmol, 1 equiv.) and phthalic anhydride (1.0 mmol, 1 equiv.) in anhydrous pyridine (5 mL).

  • Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC until the starting diol is consumed.

  • Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude racemic hemiester. Purify by column chromatography if necessary.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic hemiester (1.0 mmol) in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) with gentle heating. A solvent screen is highly recommended to find conditions that yield good quality crystals.[4]

  • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5-1.0 equiv.) in a minimal amount of the same solvent.

  • Add the resolving agent solution dropwise to the warm solution of the hemiester.

  • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in a refrigerator (4 °C) may be required.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent. This is the less soluble diastereomeric salt.

  • The mother liquor contains the more soluble diastereomeric salt.

Part C: Regeneration of the Enantiomer

  • Dissolve the isolated crystalline salt in water and add 1 M NaOH to make the solution basic.

  • Extract the chiral amine resolving agent with an organic solvent (e.g., dichloromethane).

  • Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically pure hemiester.

  • Extract the hemiester into ethyl acetate, dry the organic layer, and concentrate to yield the pure enantiomer.

  • Hydrolyze the hemiester under basic conditions to recover the enantiopure oxane-3,4-diol.

Technique 3: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation using chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7] This method is often preferred for its speed, high resolution, and applicability to a wide range of compounds. For polar molecules like diols, polysaccharide-based CSPs are particularly effective.[8]

Principle of the Method: The racemic mixture is injected onto an HPLC column packed with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities.[7] The enantiomer that forms the more stable complex is retained longer on the column, while the one forming the less stable complex elutes first, thus achieving separation.

Experimental Workflow: Chiral HPLC Method Development

G racemate Prepare 1 mg/mL solution of Racemic Diol screen_cols Select CSP Columns (e.g., Amylose, Cellulose based) racemate->screen_cols screen_modes Screen Mobile Phase Modes screen_cols->screen_modes np_mode Normal Phase (Hexane/Alcohol) screen_modes->np_mode po_mode Polar Organic (Alcohol or ACN) screen_modes->po_mode rp_mode Reversed Phase (Water/ACN or MeOH) screen_modes->rp_mode evaluate Evaluate Initial Results (Look for baseline or partial separation) np_mode->evaluate po_mode->evaluate rp_mode->evaluate optimize Optimize Conditions (Flow rate, Temp, Gradient, Additives) evaluate->optimize Separation observed final_method Final Validated Method optimize->final_method

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: CSP Screening and Method Optimization
  • Column Selection: Select a set of 2-4 polysaccharide-based chiral columns. A good starting selection includes columns with coated or immobilized amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).[7] Immobilized phases offer greater solvent compatibility.[7]

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of racemic oxane-3,4-diol in a suitable solvent, typically the mobile phase or a component of it.[8]

  • Initial Screening: Screen each column under a few generic mobile phase conditions to quickly identify promising candidates.

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v). This is often the most successful mode for polysaccharide CSPs.

    • Polar Organic (PO): 100% Methanol or 100% Acetonitrile (ACN). This mode can offer alternative selectivity.[9]

    • Reversed-Phase (RP): Water / Acetonitrile (e.g., 50:50 v/v). This is generally less effective for polar, poorly retained compounds unless a specialized CSP is used.

  • System Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).

    • Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: Oxane-3,4-diol lacks a strong UV chromophore. A Refractive Index Detector (RID) is required. Alternatively, derivatization with a UV-active agent can be performed.[8]

  • Optimization: Once a column and mobile phase system show at least partial separation, optimize the method to achieve baseline resolution (Rₛ > 1.5).

    • Mobile Phase Composition: Finely adjust the ratio of the strong solvent (e.g., IPA in NP mode). Small changes can have a large impact on resolution.

    • Alcohol Modifier: In NP mode, switching the alcohol modifier (e.g., from IPA to ethanol) can alter selectivity.

    • Temperature: Varying the column temperature can improve peak shape and resolution. Lower temperatures often increase retention and may improve resolution.

    • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis times.

Data Presentation: Representative Screening Results
CSP (Stationary Phase)Mobile Phase ModeEluentResolution (Rₛ)
Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/IPA (90/10)2.1
Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseHexane/IPA (80/20)1.7
Amylose tris(3,5-dimethylphenylcarbamate)Polar Organic100% Ethanol1.2
Cellulose tris(3,5-dimethylphenylcarbamate)Reversed PhaseWater/ACN (60/40)No Separation

Note: Data is representative. Rₛ > 1.5 is considered baseline separation.

Conclusion and Method Selection

The choice of resolution technique for racemic oxane-3,4-diol depends on the specific goals, scale, and available resources of the project.

  • Enzymatic Kinetic Resolution is an excellent choice for preparative scale, offering high enantioselectivity and environmentally friendly conditions. However, it requires screening for a suitable enzyme and optimization of reaction conditions.

  • Resolution via Diastereomeric Derivatives is a classical, robust method suitable for large-scale synthesis. Its primary drawback is the need for additional derivatization and regeneration steps, which can lower the overall yield.

  • Direct Chiral HPLC is unparalleled for analytical purposes, providing rapid and accurate determination of enantiomeric purity. It can also be scaled for preparative separations, although this can be costly in terms of both solvents and specialized column media.

A common and effective strategy is to use a preparative method like enzymatic resolution or diastereomeric crystallization to perform the bulk separation, and then use an optimized chiral HPLC method to accurately determine the enantiomeric excess of the resulting products.

References

  • BenchChem. (2025). Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Cyclooctanediol. BenchChem.
  • Ito, K., et al. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. RSC Advances.
  • Ito, K., et al. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. RSC Publishing.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. BenchChem.
  • Theil, F., et al. (1993). Kinetic resolution of acyclic 1,2-diols using a sequential lipase-catalyzed transesterification in organic solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Rico-Lattes, I., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules. Retrieved from [Link]

  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bosetti, A., et al. (1992). Enzymatic Resolution of I ,2-Diols: Comparison between Hydrolysis and Transesterif ication Reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved from [Link]

  • Risley, D. S., & Strege, M. A. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. Retrieved from [Link]

  • Bianchi, D., et al. (1992). Lipase-Catalyzed Resolution of 1,2-Diols. ResearchGate. Retrieved from [Link]

  • Lynam, K. G., & Stringham, R. W. (2007). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Journal of Separation Science. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. BenchChem.
  • Dr. Maisch GmbH. (n.d.). Chiral. Dr. Maisch. Retrieved from [Link]

  • Saba, S., et al. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal. Retrieved from [Link]

  • Bosetti, A., et al. (1992). Enzymatic resolution of 1,2-diols: comparison between hydrolysis and transesterification reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Reddy, P. A. (2017). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Protocol for Diastereomeric Salt Formation with (-)-Camphoric Acid. BenchChem.
  • Ito, K., et al. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. RSC Publishing. Retrieved from [Link]

  • BenchChem. (2025). Asymmetric Synthesis of Chiral 1,3-Diols via Organocatalysis: Application Notes and Protocols. BenchChem.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. Retrieved from [Link]

  • AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]

  • Toyo'oka, T. (2002). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]

  • James, T. D., et al. (2008). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Method Development for Chiral Separation of Hex-2-ene-2,3-diol. BenchChem.

Sources

Application Note: Scale-Up Synthesis of rac-(3R,4R)-Oxane-3,4-diol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

The molecule rac-(3R,4R)-oxane-3,4-diol (commonly known as trans-tetrahydropyran-3,4-diol) is a highly valuable, conformationally restricted hydrophilic spacer used extensively in medicinal chemistry. It serves as a structural mimic for carbohydrates and a core scaffold for complex G Protein-Coupled Receptor (GPCR) agonists[1].

Transitioning this building block from discovery-scale (milligrams) to preclinical toxicity and formulation studies (kilograms) requires abandoning chromatography-heavy routes in favor of highly scalable, telescoping reactions. This protocol details a self-validating, multi-kilogram synthesis utilizing a tandem Prilezhaev epoxidation and acid-catalyzed ring-opening sequence.

Mechanistic Causality & Reaction Design

The synthesis bypasses expensive and hazardous oxidants (like OsO₄ or mCPBA) by utilizing performic acid generated in situ[2].

  • Epoxidation: The reaction between 90% formic acid and 30% hydrogen peroxide generates highly electrophilic performic acid, which rapidly transfers an oxygen atom to the starting material, 3,6-dihydro-2H-pyran, yielding the intermediate 3,4-epoxytetrahydropyran.

  • Regioselectivity & Stereocontrol: The strongly acidic medium immediately protonates the epoxide. Ring opening occurs via the nucleophilic attack of formate ions or water. Because the pyran oxygen exerts a strong electron-withdrawing inductive effect, positive charge development at the adjacent C3 position is destabilized. Consequently, nucleophilic attack is kinetically favored at the C4 position[3].

  • Stereospecificity: Regardless of whether the attack occurs at C3 or C4, the Fürst-Plattner rule dictates that the nucleophile must approach via an anti-diaxial trajectory. This stereospecificity ensures the exclusive formation of the trans-configured formate ester[4].

  • Saponification: The transient formate ester is subsequently hydrolyzed under basic conditions to yield the target trans-diol as a racemate.

Mechanism A 3,6-dihydro-2H-pyran B 3,4-epoxytetrahydropyran A->B Performic Acid [O] Transfer C Formate Ester B->C HCOO⁻ Attack (Anti-diaxial) D rac-(3R,4R)-oxane-3,4-diol C->D NaOH (aq) Saponification

Fig 1: Mechanistic pathway of performic acid-mediated epoxidation and anti-diaxial ring opening.

Scale-Up Protocol & Self-Validating Workflow

Critical Safety Insight: In early discovery literature, the alkene is typically added to a pre-mixed pool of performic acid[2]. At the kilogram scale, this represents a catastrophic thermal hazard. To control the causality of heat generation, the order of addition must be inverted. Dosing hydrogen peroxide into a solution of the alkene and formic acid ensures that the explosive performic acid is consumed immediately upon generation.

Step-by-Step Methodology (1.0 kg Scale)

Step 1: Dissolution Charge a 20 L jacketed glass-lined reactor with 13.0 kg of 90% Formic Acid. Add 1.00 kg (11.89 mol) of 3,6-dihydro-2H-pyran. Stir at 200 rpm and cool the jacket to 0 °C.

Step 2: Controlled Epoxidation Begin the dropwise addition of 1.60 kg of 30% w/w H₂O₂ (14.1 mol, 1.18 eq). Adjust the dosing rate to maintain the internal temperature strictly between 40 °C and 45 °C. Note: The exotherm is delayed; do not over-dose to force the temperature up.

Step 3: Digestion & IPC-1 Once the addition is complete, maintain the reactor at 45 °C for 4 hours to ensure the complete conversion of the epoxide to the formate ester.

  • IPC-1 (Self-Validation): Sample the mixture and analyze via GC-FID. The reaction is validated to proceed when residual 3,6-dihydro-2H-pyran is < 1.0%.

Step 4: Peroxide Quenching Test the mixture with KI-starch paper. Add 10% aqueous Na₂S₂O₃ dropwise until the peroxide test is negative.

  • Causality: Concentrating unquenched peroxides in the next step will lead to auto-acceleration and a potential explosion.

Step 5: Concentration Distill off the excess formic acid and water under reduced pressure (50 mbar, 50 °C) until a viscous oil remains.

Step 6: Saponification & IPC-2 Charge 15 L of 10% NaOH (aq) to the reactor. Heat to 90 °C for 2 hours to hydrolyze the formate ester.

  • IPC-2 (Self-Validation): Analyze an aliquot via FTIR. The complete disappearance of the ester carbonyl stretch (~1720 cm⁻¹) validates complete deprotection.

Step 7: Extraction & Isolation Cool the reactor to room temperature. Saturate the aqueous phase with NaCl (approx. 5 kg). Extract using a continuous liquid-liquid extractor with ethyl acetate for 24 hours.

  • Causality: The target heterocyclic diol is exceptionally hydrophilic. Standard batch extractions in a separatory funnel will result in >40% yield loss to the aqueous phase.

Step 8: Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (b.p. 100-102 °C at 0.5 mmHg) to afford rac-(3R,4R)-oxane-3,4-diol as a colorless, viscous oil[2].

Workflow S1 Step 1: Dissolution 3,6-dihydro-2H-pyran in HCOOH S2 S2 S1->S2 IPC1 IPC 1: GC-FID Confirm SM < 1.0% S2->IPC1 S3 Step 3: Quench & Conc. Na2S2O3 quench, Vacuum Distillation IPC1->S3 S4 Step 4: Saponification 10% NaOH, 90 °C, 2h S3->S4 IPC2 IPC 2: FTIR Confirm C=O absence S4->IPC2 S5 Step 5: Isolation Continuous Extraction & Distillation IPC2->S5

Fig 2: Self-validating scale-up workflow featuring critical in-process controls (IPCs).

Quantitative Data & Quality Metrics

The table below summarizes the analytical targets required to validate the integrity of the scale-up batch prior to its release for preclinical formulation.

ParameterTarget ValueAnalytical MethodCausality / Rationale
Alkene Conversion > 99.0%GC-FIDEnsures complete epoxidation before moving to concentration.
Residual Peroxides < 1 ppmKI-Starch PaperPrevents auto-acceleration and explosion during distillation.
Ester Hydrolysis > 99.5%FTIR (~1720 cm⁻¹)Validates complete deprotection to the free diol.
Diastereomeric Ratio > 98:2 (trans:cis)¹H-NMRConfirms the stereospecific anti-diaxial ring opening.
Overall Yield 65 - 75%GravimetricBenchmarks the efficiency of the continuous extraction process.
Product Purity > 98.0% a/aHPLC-ELSDEnsures suitability for preclinical toxicity and formulation studies.

References

  • Heuberger, O., & Owen, L. N. (1952). Tetrahydropyran-3:4-diol and tetrahydro-2:2:5:5-tetramethylfuran-3:4-diol. Journal of the Chemical Society (Resumed), 910. URL:[Link]

  • Bellucci, G., Berti, G., Catelani, G., & Mastrorilli, E. (1981). Unusual steric course of the epoxide hydrolase-catalyzed hydrolysis of (±)-3,4-epoxytetrahydropyran. The Journal of Organic Chemistry, 46(18), 3615–3621. URL:[Link]

  • Chini, M., Crotti, P., Gardelli, C., & Macchia, F. (1994). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 6. Opening reactions of 3,4-epoxytetrahydropyran. Tetrahedron, 50(4), 1261-1274. URL:[Link]

  • Inoue, A., et al. (2020). Non-naturally Occurring Regio Isomer of Lysophosphatidylserine Exhibits Potent Agonistic Activity toward G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 63(17), 9316–9331. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of rac-(3R,4R)-oxane-3,4-diol, trans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this highly polar, chiral diol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

Understanding the Molecule: Key Physicochemical Properties

The purification challenges of rac-(3R,4R)-oxane-3,4-diol, trans, stem from its inherent chemical properties. As a diol, its two hydroxyl groups make it a highly polar molecule, leading to high water solubility.[1][2] This characteristic often complicates purification by traditional reversed-phase chromatography, where such polar compounds may have poor retention. The molecule also contains two chiral centers at the 3 and 4 positions, meaning it exists as a racemic mixture of enantiomers that require specialized techniques for separation.[1][3]

PropertyValue/DescriptionImplication for Purification
Molecular Formula C4H8O3A small, polar molecule.
Polarity HighExcellent water solubility, poor retention on nonpolar stationary phases (e.g., C18).
Chirality Racemic mixture of (3R,4R) and (3S,4S) enantiomersRequires chiral separation techniques to resolve the enantiomers.[3]
Boiling Point Estimated to be high due to hydrogen bondingDistillation may be challenging and energy-intensive.[4]
Physical State Likely a solid or viscous oil at room temperatureHandling and dissolution require careful solvent selection.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of rac-(3R,4R)-oxane-3,4-diol, trans, providing probable causes and actionable solutions.

Issue: Poor or No Retention in Reversed-Phase HPLC

Symptom: The compound elutes in the void volume of a C18 or other nonpolar column.

Probable Cause: The high polarity of the diol prevents effective partitioning with the nonpolar stationary phase.

Solutions:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for highly polar compounds.[5] It utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5] In HILIC, water acts as the strong solvent.[5]

    • Aqueous Normal-Phase (ANP) Chromatography: A subset of HILIC, ANP uses water in the mobile phase with a polar stationary phase.

    • Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns that offer better retention for polar analytes.

  • Modify the Mobile Phase:

    • Highly Aqueous Mobile Phases: If using a reversed-phase column, try using a mobile phase with a very high water content (95-100%). However, be aware of potential "phase collapse" with traditional C18 columns. Use columns specifically designed for highly aqueous conditions.

Issue: Co-elution of Diastereomers or Other Polar Impurities

Symptom: Your purified fractions contain the desired trans-diol but also the cis-diastereomer or other polar byproducts.

Probable Cause: Insufficient selectivity of the chromatographic system or similar solubility properties preventing effective separation by crystallization.

Solutions:

  • Chromatographic Optimization:

    • Method Development in HILIC/ANP: Systematically screen different polar stationary phases (silica, diol, cyano, amine) and vary the mobile phase composition (acetonitrile/water ratio, buffer type, and pH).[6]

    • Normal-Phase Chromatography: On silica gel, use a solvent system like dichloromethane/methanol or ethyl acetate/heptane. Gradient elution will likely be necessary.

  • Derivatization to Enhance Separability:

    • Convert the diols to less polar derivatives (e.g., acetals, esters) which may be more amenable to separation on standard silica or reversed-phase columns.[7][8] The diols can be regenerated after purification.

    • Formation of diastereomeric acetals with a chiral ketone can aid in separating the enantiomers.[9]

  • Recrystallization:

    • Carefully screen for a solvent or solvent system where the solubility of the trans-diol and the impurities differ significantly with temperature.[10][11] Consider solvent mixtures like ethanol/water, acetone/hexane, or ethyl acetate/heptane.

Issue: Inability to Separate Enantiomers

Symptom: The purified product is a 50:50 mixture of the (3R,4R) and (3S,4S) enantiomers.

Probable Cause: Achiral purification methods do not resolve enantiomers.

Solutions:

  • Chiral Chromatography:

    • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP): This is the most direct method for enantioseparation.[3][12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating diols.[3]

    • Mobile Phase: For normal-phase chiral HPLC, typical mobile phases are hexane/isopropanol or hexane/ethanol. For SFC, a common mobile phase is carbon dioxide with a co-solvent like methanol.

  • Diastereomeric Resolution:

    • React the racemic diol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like recrystallization or achiral chromatography.[7]

    • After separation, the chiral auxiliary is removed to yield the pure enantiomers.

  • Enzymatic Resolution:

    • Utilize enzymes, such as lipases, that selectively react with one enantiomer of the diol, for example, through acylation.[13][14] The acylated and unreacted enantiomers can then be separated.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

A1: Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[5] Begin with a silica or diol column and a mobile phase gradient of acetonitrile and water. This approach is often more successful than traditional reversed-phase chromatography for very polar compounds.

Q2: Can I use recrystallization to purify the racemic trans-diol from synthesis byproducts?

A2: Yes, recrystallization can be an effective technique for removing impurities with different solubility profiles.[10] The key is to perform a thorough solvent screening to find a system where the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution.[10][11]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica can occur if the compound is sensitive to the acidic nature of the silica surface.

  • Use a less acidic stationary phase, such as a diol or cyano column.[6]

  • Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (typically 0.1%).

  • Consider alternative purification methods like reversed-phase chromatography with a polar-compatible column or recrystallization.

Q4: How do I choose between chiral HPLC and diastereomeric resolution for separating the enantiomers?

A4:

  • Chiral HPLC/SFC is often faster for analytical-scale separations and for method development.[12] It directly separates the enantiomers without the need for additional chemical reactions.[3]

  • Diastereomeric resolution can be more cost-effective for large-scale purification as it utilizes standard chromatography or crystallization for the separation step.[7] However, it requires an additional reaction to introduce and later remove the chiral auxiliary.

Q5: What are the typical storage conditions for rac-(3R,4R)-oxane-3,4-diol, trans?

A5: Due to its hydroxyl groups, the compound may be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.

Experimental Protocols & Workflows

Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

Purification_Workflow start Crude rac-(3R,4R)-oxane-3,4-diol, trans purity_check_1 Assess Purity (TLC, LC-MS, NMR) start->purity_check_1 is_racemic Is the primary goal enantiomeric separation? purity_check_1->is_racemic achiral_path Achiral Purification (Diastereomer & Impurity Removal) is_racemic->achiral_path No chiral_path Chiral Resolution is_racemic->chiral_path Yes try_recrystallization Attempt Recrystallization achiral_path->try_recrystallization chiral_method_selection Select Chiral Method chiral_path->chiral_method_selection recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_protocol Protocol: Recrystallization recrystallization_success->recrystallization_protocol Yes chromatography_options Select Chromatographic Method recrystallization_success->chromatography_options No final_product Pure Product recrystallization_protocol->final_product is_polar Compound is Highly Polar chromatography_options->is_polar try_hilic HILIC / ANP Chromatography is_polar->try_hilic hilic_protocol Protocol: HILIC Purification try_hilic->hilic_protocol hilic_protocol->final_product chiral_hplc Chiral HPLC/SFC chiral_method_selection->chiral_hplc Direct Separation diastereomeric_resolution Diastereomeric Resolution chiral_method_selection->diastereomeric_resolution Indirect / Scalable chiral_hplc_protocol Protocol: Chiral HPLC chiral_hplc->chiral_hplc_protocol diastereomeric_protocol Protocol: Diastereomeric Resolution diastereomeric_resolution->diastereomeric_protocol chiral_hplc_protocol->final_product diastereomeric_protocol->final_product

Caption: Decision tree for selecting a purification method.

Protocol: HILIC Purification of rac-(3R,4R)-oxane-3,4-diol, trans

This protocol provides a starting point for purifying the racemic trans-diol from polar impurities.

  • Column Selection:

    • Start with a silica-based HILIC column (e.g., 5 µm particle size, 4.6 x 150 mm). Diol or amine-bonded phases can be screened as alternatives.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water (v/v) with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water (v/v) with 10 mM Ammonium Acetate.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent that is high in organic content and matches the initial mobile phase conditions (e.g., 90% acetonitrile). This is crucial to ensure good peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) are ideal for compounds lacking a strong chromophore.

    • Gradient Program:

      Time (min) % B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Optimization:

    • Adjust the gradient slope to improve the resolution between the target compound and impurities.

    • If peak shape is poor, ensure the sample is dissolved in the initial mobile phase composition.

Protocol: Chiral HPLC Separation

This protocol outlines a general method for separating the enantiomers of trans-oxane-3,4-diol.

  • Column Selection:

    • Use a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate).[3] (e.g., CHIRALPAK® IA or CHIRALCEL® OD-H).

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral separation is a mixture of an alkane and an alcohol.

    • Start with a screening mobile phase of 90:10 n-Hexane:Isopropanol (v/v).

  • Sample Preparation:

    • Dissolve the purified racemic diol in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • Detection: RI or UV at a low wavelength (e.g., 210 nm) if possible.

    • Run Type: Isocratic.

  • Optimization:

    • If separation is not achieved, vary the ratio of hexane to alcohol.

    • Screen other alcohols like ethanol or n-propanol as the polar modifier.

    • For compounds with basic or acidic properties, adding a small amount of an additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution.

References

  • Resolution of diols via catalytic asymmetric acetaliz
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
  • Dynamic Kinetic Resolution of Secondary Diols via Coupled Ruthenium and Enzyme Catalysis. The Journal of Organic Chemistry.
  • One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transform
  • (3R,4R)
  • Performance comparison of chiral stationary phases for diol separ
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystalliz
  • Process for the separation and purification of a mixed diol stream.
  • Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns. Teledyne ISCO.
  • Diols: Nomenclature, Prepar
  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. DiVA.
  • Partial separation of enantiomeric 1,2-diols via ketal formation with a polymer-supported chiral ketone.
  • Hexane-1,4-diol | 16432-53-4. BenchChem.

Sources

Technical Support Center: Yield Optimization for rac-(3R,4R)-Oxane-3,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when synthesizing rac-(3R,4R)-oxane-3,4-diol (commonly referred to as trans-tetrahydropyran-3,4-diol). This cyclic diol is a vital building block for bidentate ligands and complex pharmaceutical scaffolds.

Achieving high yields of the trans-isomer requires strict control over reaction thermodynamics and workup partitioning. The most reliable synthetic route involves the epoxidation of 5,6-dihydro-2H-pyran followed by a stereospecific, acid-catalyzed epoxide ring-opening. This workflow guarantees the trans-configuration via an anti-periplanar SN​2 attack by water .

Pathway A 5,6-Dihydro-2H-pyran (Alkene Precursor) B mCPBA (Epoxidation) A->B C 3,4-Epoxytetrahydropyran (Intermediate) B->C Stereospecific syn-addition D H2SO4 / H2O (Acid-Catalyzed Hydrolysis) C->D E rac-(3R,4R)-Oxane-3,4-diol (trans-Diol) D->E Anti-periplanar ring opening (SN2)

Mechanistic workflow for the synthesis of rac-(3R,4R)-oxane-3,4-diol via epoxidation and hydrolysis.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my performic acid oxidation yielding high amounts of the cis-isomer or polymeric byproducts? A: The classical performic acid oxidation (Prilezhaev reaction followed by in situ hydrolysis) is highly exothermic . If the reaction temperature exceeds 45 °C, the intermediate epoxide undergoes uncontrolled ring-opening, leading to polymerization or a loss of stereocontrol. Causality & Solution: The trans-selectivity relies on the complete formation of the epoxide intermediate before hydrolysis. To optimize yield, maintain strict temperature control (40–45 °C) using a water bath. Furthermore, ensure the subsequent basic hydrolysis of the intermediate formate esters is driven to completion by heating with 10% NaOH; otherwise, partially hydrolyzed esters will contaminate your product and skew your mass balance.

Q2: How can I optimize the two-step mCPBA epoxidation and hydrolysis to maximize the trans-(3R,4R)/(3S,4S) yield? A: While mCPBA provides a cleaner epoxidation than performic acid, the intermediate 3,4-epoxytetrahydropyran is volatile and prone to degradation if left stirring in the acidic m-chlorobenzoic acid byproduct . Causality & Solution: Do not attempt a one-pot hydrolysis directly from the mCPBA reaction mixture. Instead, quench the epoxidation with a mild base (e.g., 1 M K2​CO3​ ) to neutralize and wash away the m-chlorobenzoic acid. Isolate the epoxide, then perform a controlled acid-catalyzed hydrolysis (e.g., 0.5 M H2​SO4​ in THF/Water). The acidic conditions protonate the epoxide oxygen, lowering the activation energy for the incoming water nucleophile to attack from the opposite face, exclusively yielding the trans-diol.

Q3: I am losing product during the aqueous workup. What are the best extraction solvents for oxane-3,4-diol given its high water solubility? A: Oxane-3,4-diol is a small, highly polar molecule that partitions poorly into standard organic solvents like ethyl acetate or dichloromethane. Causality & Solution: Simple separatory funnel extractions will leave >50% of your product in the aqueous layer. You must alter the partition coefficient. Saturate the aqueous layer completely with NaCl (salting out) and perform a continuous liquid-liquid extraction using a highly polar solvent system (e.g., 10% isopropanol in chloroform, or continuous extraction with EtOAc for 24 hours).

Quantitative Yield & Method Comparison

To assist in route selection, the following table summarizes the quantitative data and primary challenges associated with the standard synthetic pathways.

Synthesis MethodIntermediateTypical YieldStereoselectivityPrimary Challenge
Performic Acid (One-Pot) Formate Esters50–60%>95% transExothermic control; ester hydrolysis
mCPBA + Acid Hydrolysis 3,4-Epoxytetrahydropyran75–85%>99% transEpoxide volatility; aqueous extraction
OsO4​ / NMO (Reference) Osmate Ester80–90%>99% cis Yields the incorrect diastereomer

Standard Operating Procedure: Optimized mCPBA Route

This self-validating protocol ensures high purity and yield by physically separating the epoxidation and hydrolysis steps, preventing side reactions .

Step 1: Epoxidation of 5,6-dihydro-2H-pyran
  • Preparation: Dissolve 5,6-dihydro-2H-pyran (1.0 equiv) in dichloromethane (0.25 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add mCPBA (1.25 equiv, typically 77% purity) in four equal portions over 15 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 5 minutes, then warm to room temperature and stir for 2 hours.

  • Self-Validation Check 1: Monitor by TLC (stain with KMnO4​ ). The alkene starting material spot must completely disappear before proceeding.

  • Quenching: Quench with 1 M K2​CO3​ (aqueous) and stir for 10 minutes to neutralize the m-chlorobenzoic acid byproduct.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Crucial: Keep the water bath <30 °C to prevent the volatile epoxide from evaporating.

Step 2: Acid-Catalyzed Hydrolysis
  • Ring Opening: Dissolve the crude 3,4-epoxytetrahydropyran in a 1:1 mixture of THF and 0.5 M aqueous H2​SO4​ .

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Check 2: Monitor by TLC (stain with phosphomolybdic acid or CAM). A highly polar spot (the diol) will appear near the baseline in standard non-polar eluents.

  • Neutralization: Neutralize the solution carefully with solid BaCO3​ or NaHCO3​ until the pH is ~7. Filter the resulting salts.

  • Concentration: Concentrate the filtrate under vacuum to remove the THF and most of the water.

  • Extraction: Saturate the remaining aqueous residue with NaCl. Extract continuously with ethyl acetate for 24 hours, or perform 5–7 manual extractions with 10% isopropanol in chloroform.

  • Final Validation: Dry the organic extracts, concentrate, and obtain a 1H NMR in D2​O . The trans-configuration is definitively confirmed by the large coupling constant ( J≈8−10 Hz) between the axial protons at C3 and C4, distinguishing it from the cis-isomer ( J≈3−5 Hz).

References

  • Heuberger, O., & Owen, L. N. (1952). 164. Tetrahydropyran-3: 4-diol and tetrahydro-2: 2: 5: 5-tetramethylfuran-3: 4-diol. Journal of the Chemical Society (Resumed), 910-914.[Link]

  • Oswood, C. J., & MacMillan, D. W. C. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society, 144(1), 93–98.[Link]

Technical Support Center: Synthesis & Troubleshooting of rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of rac-(3R,4R)-oxane-3,4-diol (commonly known as trans-tetrahydropyran-3,4-diol). This guide is designed for researchers and drug development professionals to troubleshoot side-product formation during the two-step synthesis from 5,6-dihydro-2H-pyran via epoxidation and subsequent acid-catalyzed hydrolysis.

By understanding the mechanistic causality behind each step, you can prevent stereochemical leakage, minimize oligomerization, and optimize your overall yield.

Mechanistic Workflow & Side-Product Pathways

The synthesis of the trans-diol relies on the anti-selective ring opening of an epoxide intermediate. However, deviations in pH, temperature, or concentration can trigger competing pathways such as the Meinwald rearrangement or SN1-mediated stereochemical scrambling.

SideProductAnalysis SM 5,6-Dihydro-2H-pyran (Starting Material) Epox rac-3,4-Epoxy- tetrahydropyran SM->Epox mCPBA (CH2Cl2, 0°C) mCBA m-Chlorobenzoic Acid (Byproduct) SM->mCBA mCPBA reduction Target rac-(3R,4R)-oxane- 3,4-diol (trans) Epox->Target H2O, H+ (SN2 Hydrolysis) Ketones Tetrahydropyranones (Rearrangement) Epox->Ketones Lewis Acid/Heat (Meinwald) Oligomers Polyether Oligomers (Over-reaction) Epox->Oligomers + Diol Product (Low H2O) CisDiol cis-Oxane-3,4-diol (SN1 Leakage) Epox->CisDiol SN1 Pathway (Strong Acid)

Reaction workflow and side-product pathways for trans-tetrahydropyran-3,4-diol synthesis.

Self-Validating Experimental Protocol

To ensure high stereofidelity and minimize side products, follow this self-validating methodology. Every critical step includes a causality explanation and an in-line validation check.

Phase 1: Epoxidation of 5,6-dihydro-2H-pyran
  • Initiation: Charge a flame-dried round-bottom flask with 5,6-dihydro-2H-pyran (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes. Excessive heat can trigger the Lewis-acid-catalyzed Meinwald rearrangement of the newly formed epoxide into tetrahydropyranones.

  • Reaction: Stir the mixture for 12 hours while allowing it to slowly warm to room temperature.

    • Validation Check: Analyze via GC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is complete when the alkene spot (R_f ~0.8) disappears and the epoxide spot (R_f ~0.5) is prominent.

  • Quenching: Add saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.

    • Validation Check: Spot the organic layer on KI-starch paper. A lack of blue/black color confirms the complete reduction of residual peroxides.

  • Purification: Wash the organic layer three times with saturated aqueous NaHCO₃.

    • Causality: This converts the meta-chlorobenzoic acid (mCBA) byproduct into its water-soluble sodium salt for extraction.

    • Validation Check: The pH of the final aqueous wash must be >8 to ensure complete mCBA removal. Dry over MgSO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C) to yield crude rac-3,4-epoxytetrahydropyran.

Phase 2: Hydrolysis to rac-(3R,4R)-oxane-3,4-diol
  • Solvent Setup: Dissolve the crude epoxide in a 10:1 (v/v) mixture of H₂O and Tetrahydrofuran (THF) to achieve a highly dilute 0.1 M solution.

    • Causality: High dilution with a massive molar excess of water ensures that water outcompetes the newly formed diol as a nucleophile, suppressing polyether oligomerization.

  • Acid Catalysis: Add a catalytic amount of 1 M H₂SO₄ (0.1 eq) and heat to 50 °C for 4 hours. The regiochemical control and ring-opening of 3,4-epoxytetrahydropyran strictly favors trans-diol formation under these SN2 conditions (1)[1].

    • Validation Check: TLC (100% EtOAc) should show the complete disappearance of the epoxide and the appearance of a highly polar diol spot (R_f ~0.2) that stains strongly with KMnO₄.

  • Neutralization: Add Amberlyst A21 basic resin to neutralize the acid.

    • Causality: Using a solid-supported base avoids an aqueous basic workup, preventing the loss of the highly water-soluble diol product into the aqueous phase.

  • Isolation: Filter off the resin, concentrate the filtrate under high vacuum, and recrystallize from EtOAc/Hexanes to afford the pure trans-diol.

Quantitative Side-Product Profiling

Use the following table to identify and mitigate impurities in your crude reaction mixtures.

Side ProductAnalytical SignatureTypical Yield (Unoptimized)CausalityMitigation Strategy
m-Chlorobenzoic Acid NMR: Ar-H multiplet 7.3–8.0 ppm10–15%Incomplete partitioning during the basic wash step.Perform triple washes with sat. NaHCO₃; ensure aqueous phase pH > 8.
Tetrahydropyranones IR: ~1715 cm⁻¹ (C=O stretch)5–8%Meinwald rearrangement triggered by trace Lewis acids or heat.Keep rotovap bath < 30 °C; wash all glassware with EDTA prior to use.
Polyether Oligomers LC-MS: High MW repeating units10–20%The diol product nucleophilically attacks unreacted epoxide.Run the hydrolysis step at high dilution with a vast molar excess of H₂O.
cis-oxane-3,4-diol NMR: J-coupling variation at C3/C42–5%SN1 leakage via carbocation stabilization at C3/C4.Maintain strict SN2 conditions (dilute acid, < 60 °C); avoid highly polar, non-nucleophilic solvents.

Troubleshooting FAQs

Q: My final trans-diol product contains a significant amount of the cis-isomer. How did this happen and how do I prevent it? A: The trans-diol is formed strictly via an SN2 anti-attack of water on the protonated epoxide. If the acid concentration is too high, or if the solvent system overly stabilizes carbocations, the mechanism shifts toward an SN1-like pathway. This allows bond rotation or non-stereospecific attack, yielding the cis-isomer. Enzymatic or highly controlled acid-catalyzed hydrolysis ensures high stereofidelity, preventing SN1 leakage to the cis-isomer (2)[2]. Ensure you use dilute acid (e.g., 0.1 M H₂SO₄) and keep temperatures below 60 °C.

Q: I am observing high molecular weight impurities (smearing on TLC, broad NMR peaks). What are they? A: These are polyether oligomers. They form when the newly synthesized trans-diol acts as a nucleophile and attacks unreacted 3,4-epoxytetrahydropyran, competing with water. This is a concentration-dependent side reaction. Run the hydrolysis step under highly dilute conditions with a large molar excess of water to ensure water outcompetes the diol.

Q: IR spectroscopy of my crude epoxide shows a strong carbonyl stretch (~1715 cm⁻¹). Where is the ketone coming from? A: Epoxides can undergo the Meinwald rearrangement to form ketones (tetrahydropyran-3-one or tetrahydropyran-4-one) in the presence of Lewis acids or excessive heat. Trace metal impurities in the reaction flask or acidic sites on silica gel during premature purification can trigger this. Wash all glassware with a chelating agent and avoid exposing the neat epoxide to high temperatures during solvent evaporation.

Q: I am seeing variable regioselectivity in ring opening depending on the substitution of my pyran ring. Is this normal? A: Yes. While the unsubstituted 3,4-epoxytetrahydropyran opens to yield the 3,4-diol regardless of whether attack occurs at C3 or C4, acid-catalyzed pathways are highly sensitive to the orientation of lipophilic substituents and solvent polarity (3)[3]. If you are working with substituted analogues (e.g., 2-methyl-3,4-epoxytetrahydropyran), steric hindrance will dictate the regiochemistry of the nucleophilic attack.

References

  • Chini, M., Crotti, P., Gardelli, C., & Macchia, F. (1994). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 6. Opening reactions of 3,4-epoxytetrahydropyran. Tetrahedron, 50(4), 1261-1274. 1

  • Bellucci, G., Berti, G., Ingrosso, G., & Mastrorilli, E. (1980). Unusual Steric Course of the Epoxide Hydrolase Catalyzed Hydrolysis of (±)-3,4-Epoxytetrahydropyran. Journal of Organic Chemistry. 2

  • Catelani, G., & Mastrorilli, E. (1983). Acid-catalyzed and enzymatic hydrolysis of trans- and cis-2-methyl-3,4-epoxytetrahydropyran. Journal of the Chemical Society, Perkin Transactions 1, 2717-2721. 3

Sources

Technical Support Center: Stereoselective Synthesis of trans-Oxane-3,4-diols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for the synthesis of trans-oxane-3,4-diols (also known as trans-tetrahydropyran-3,4-diols). This scaffold is a critical structural motif in drug development, frequently utilized to conformationally constrain biologically active molecules, such as lysophosphatidylserine (LysoPS) analogues targeting G protein-coupled receptors (GPCRs) like GPR34 and P2Y10[1].

Achieving high diastereo- and enantioselectivity during the construction of the oxane core is notoriously challenging due to the thermodynamic stability of competing cis-isomers and the symmetrical nature of common precursors. This guide provides field-proven solutions, mechanistic insights, and self-validating protocols to overcome these stereochemical hurdles.

Part 1: Troubleshooting & FAQs

Q1: Why am I obtaining a mixture of cis and trans isomers during the acid-catalyzed cyclization of acyclic diol precursors? Cause: This is a classic manifestation of thermodynamic versus kinetic control. When utilizing strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) under reflux conditions, the intermediate oxocarbenium ion undergoes reversible ring-opening and ring-closing events. This reversibility leads to epimerization at the stereocenters, driving the reaction toward a thermodynamic mixture rather than the kinetically favored trans-product. Solution: To prevent racemization and epimerization, strict temperature control is required. Lowering the reaction temperature and strictly monitoring the reaction time can preserve the kinetic trans-product. Alternatively, switching to milder Lewis acids (e.g., BF₃·OEt₂) or utilizing polar aprotic solvents like DMF can improve the nucleophilic attack trajectory, favoring the desired stereoisomer[2].

Q2: My nucleophilic ring-opening of 3,4-epoxytetrahydropyran yields poor enantiomeric excess (ee). How can I improve the optical purity of the trans-diol? Cause: Standard chemical hydrolysis (acidic or basic) of racemic 3,4-epoxytetrahydropyran typically yields a racemic mixture of trans-diols. Because the epoxide is relatively symmetrical, water attacks either the C3 or C4 position with equal probability, resulting in a 1:1 mixture of enantiomers. Solution: Implement a biocatalytic stereoconvergent resolution. Rabbit liver microsomal epoxide hydrolase has been proven to process both enantiomers of the racemic epoxide to yield (-)-(R,R)-trans-tetrahydropyran-3,4-diol at practically equal rates, achieving >96% ee[3]. The enzyme forces the substrate into a specific 1,2-M conformation, directing water attack exclusively at position 3 of the (3S,4R)-enantiomer and at position 4 of the (3R,4S)-enantiomer[3].

Q3: How can I enforce absolute stereocontrol during de novo pyran ring formation without relying on enzymes? Cause: Substrate-controlled diastereoselectivity is often insufficient for rigid cyclic systems without inherent directing groups. Solution: Employ chiral auxiliaries or organocatalysis. Temporary installation of benzyl or naphthyl groups can bias the stereochemistry during cyclization. Furthermore, organocatalysts such as L-proline can promote asymmetric induction during the initial pyran formation steps, achieving >90% ee by providing a highly rigid, hydrogen-bonded transition state[2].

Part 2: Mechanistic Visualization

The diagram below illustrates the stereoconvergent mechanistic pathway utilized by microsomal epoxide hydrolase to bypass the traditional regioselectivity issues of chemical epoxide opening.

G Racemic Racemic 3,4-epoxytetrahydropyran Enzyme Microsomal Epoxide Hydrolase (Enzyme Pocket) Racemic->Enzyme Binding & Desolvation Enant1 (3S,4R)-Epoxide (Water attacks C3) Enzyme->Enant1 1,2-M Conformation Enant2 (3R,4S)-Epoxide (Water attacks C4) Enzyme->Enant2 1,2-M Conformation Product (-)-(R,R)-trans-oxane-3,4-diol >96% ee Enant1->Product Regioselective Hydrolysis Enant2->Product Regioselective Hydrolysis

Mechanistic pathway of epoxide hydrolase-catalyzed stereoconvergent hydrolysis.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various synthetic strategies for generating the trans-oxane-3,4-diol core.

Synthetic StrategyCatalyst / ReagentStereoselectivity (dr trans:cis)Enantiomeric Excess (ee)Typical YieldPrimary Limitation
Chemical Epoxide Opening H₂SO₄ (aq) or NaOH>99:10% (Racemic)85 - 90%Yields racemic mixtures unless starting from chiral epoxides.
Biocatalytic Hydrolysis Rabbit Liver Microsomal Epoxide Hydrolase>99:1>96%45 - 50%Requires specific enzymatic handling and optimized buffer conditions.
Acid-Catalyzed Cyclization p-TsOH (Reflux)40:60 (Thermodynamic)N/A72 - 78%High risk of racemization and epimerization[2].
Organocatalytic Pyran Formation L-Proline95:5>90%65 - 75%Requires specific acyclic precursors and prolonged reaction times.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Acid-Catalyzed Cyclization

Objective: To synthesize the oxane ring from an acyclic diol precursor while preventing thermodynamic drift to the cis-isomer.

  • Preparation: Dissolve 1.0 mmol of the enantiopure acyclic diol precursor in 10 mL of anhydrous toluene under an inert argon atmosphere.

  • Temperature Control (Critical): Cool the reaction vessel to exactly 0 °C using an ice-water bath. Do not allow the temperature to fluctuate, as elevated temperatures promote oxocarbenium-mediated epimerization.

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of p-toluenesulfonic acid (p-TsOH) dropwise as a solution in 2 mL of anhydrous toluene.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3, visualized with KMnO₄).

  • Quenching (Self-Validation Step 1): Immediately quench the reaction at 0 °C by adding 5 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the acid before warming prevents the kinetic product from equilibrating to the thermodynamic cis-isomer.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation (Self-Validation Step 2): Analyze the product via ¹H NMR. The trans-diaxial relationship of the protons at C3 and C4 in the trans-oxane-3,4-diol will exhibit a large coupling constant (J ≈ 9.0–10.5 Hz). A smaller coupling constant (J ≈ 3.0–4.0 Hz) indicates contamination by the cis-isomer.

Protocol B: Stereoconvergent Enzymatic Hydrolysis

Objective: To obtain highly enantiopure (-)-(R,R)-trans-oxane-3,4-diol from a racemic epoxide mixture.

  • Buffer Preparation: Prepare 50 mL of a 0.1 M Tris-HCl buffer solution and adjust the pH to 7.4.

  • Enzyme Solubilization: Suspend 50 mg of lyophilized rabbit liver microsomal epoxide hydrolase in the buffer. Stir gently at 37 °C for 15 minutes to ensure full enzymatic activation.

  • Substrate Addition: Dissolve 2.0 mmol of racemic 3,4-epoxytetrahydropyran in 1 mL of DMSO to aid aqueous solubility. Add this dropwise to the enzymatic buffer solution.

  • Incubation: Incubate the mixture at 37 °C in an orbital shaker (150 rpm) for 24 hours.

  • Termination: Terminate the enzymatic activity by adding 20 mL of cold ethyl acetate and vigorously vortexing the mixture.

  • Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic phases, wash with brine, dry over MgSO₄, and evaporate the solvent.

  • Validation (Self-Validation Step): Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column). The optical purity should read ≥96% ee[3].

References

  • Bellucci, G., et al. Unusual steric course of the epoxide hydrolase-catalyzed hydrolysis of (+-)-3,4-epoxytetrahydropyran. ResearchGate. Available at:[Link]

  • Makide, K., et al. (2020). Non-naturally Occurring Regio Isomer of Lysophosphatidylserine Exhibits Potent Agonistic Activity toward G Protein-Coupled Receptors. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions with rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for issues related to catalyst poisoning encountered during synthetic reactions involving rac-(3R,4R)-oxane-3,4-diol, trans. As a key chiral building block, its successful transformation is often critical. This resource provides actionable insights and solutions to ensure the robustness and efficiency of your catalytic processes.

Introduction to Catalyst Deactivation

Catalyst deactivation, particularly through poisoning, is a primary cause of reaction failure or inefficiency in pharmaceutical and fine chemical synthesis.[1] Poisoning occurs when impurities in the reaction mixture strongly chemisorb to the active sites of the catalyst, blocking them from reactants and ultimately inhibiting the catalytic cycle.[2][3] This deactivation can be either reversible, where the catalyst's activity can be restored, or irreversible, where the catalyst is permanently damaged.[2] Understanding the source and nature of potential poisons is the first step toward effective mitigation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction with rac-(3R,4R)-oxane-3,4-diol, trans has stalled or is showing significantly reduced conversion. How do I know if catalyst poisoning is the cause?

A1: Catalyst poisoning is a likely culprit if you observe the following symptoms:

  • A dramatic decrease in reaction rate: The reaction may start as expected but then slow down or stop completely.[4]

  • Incomplete conversion: Even with extended reaction times or increased catalyst loading, the reaction does not proceed to completion.

  • Change in selectivity: You may observe the formation of unexpected byproducts.

  • Need for harsher conditions: The reaction may require higher temperatures or pressures than initially optimized to achieve the desired conversion.[2]

Q2: What are the most common sources of catalyst poisons in my reaction?

A2: Poisons can be introduced from several sources. It is crucial to evaluate each component of your reaction system:

  • Starting Materials: The rac-(3R,4R)-oxane-3,4-diol, trans itself or other reactants may contain trace impurities from their synthesis or purification, such as sulfur or nitrogen-containing compounds.[1][5]

  • Solvents: Solvents can contain impurities like water, oxygen, or compounds with functional groups that act as poisons (e.g., thiophenes in technical-grade THF).[2]

  • Reagents: Additives, bases, or acids used in the reaction can be a source of poisons. For example, some bases may contain halide impurities.

  • Gases: Hydrogen or inert gases used may contain traces of carbon monoxide (CO) or hydrogen sulfide (H₂S).[2]

  • Apparatus: Leachates from the reactor or tubing, or residues from previous reactions can introduce metallic or other poisons.[5]

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, catalyst regeneration is possible, especially if the poisoning is reversible.[1] Common regeneration methods include:

  • Thermal Treatment: Heating the catalyst under an inert or reactive gas flow can desorb weakly bound poisons.[6]

  • Chemical Washing: Treating the catalyst with acidic or basic solutions, or specific solvents can remove the poison.[6]

  • Oxidative/Reductive Treatments: Controlled exposure to oxidizing or reducing atmospheres can remove certain poisons like carbonaceous deposits ("coke").[7]

However, irreversible poisoning, where a strong chemical bond forms between the poison and the catalyst's active site, may require catalyst replacement.[2]

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and resolving catalyst poisoning in your reactions.

Step 1: Initial Diagnosis and Observation

The first step in troubleshooting is to confirm that the issue is indeed catalyst-related.

Experimental Protocol: Catalyst Activity Verification

  • Run a Control Reaction: Perform the reaction with a fresh, unopened batch of catalyst under standard, optimized conditions. If this reaction proceeds as expected, it strongly suggests that the catalyst in your problematic reaction was deactivated.

  • "Spiking" Experiment: Set up a standard reaction with a fresh catalyst. Introduce a small amount of the suspect starting material or solvent from the failed reaction. A significant drop in activity compared to the control will indicate the source of the poison.[8]

Step 2: Identifying the Poison

Once catalyst poisoning is confirmed, identifying the specific poison is crucial for selecting the appropriate remedy.

Analytical Techniques for Poison Identification

Analytical TechniqueInformation ProvidedPotential Poisons Detected
Inductively Coupled Plasma (ICP-OES/MS) Elemental analysis of the catalyst surface.Heavy metals (Pb, Hg, As), Phosphorus, Sulfur.[4][9]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.Sulfur, Nitrogen, Halogens, and their binding states to the catalyst.[2][9]
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Elemental mapping of the catalyst surface.Spatial distribution of poisons.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities in reactants and solvents.Organic poisons, sulfur compounds, phosphines.[10]
Step 3: Common Poisons and Their Mitigation Strategies

Reactions involving chiral diols like rac-(3R,4R)-oxane-3,4-diol, trans often employ precious metal catalysts (e.g., Pd, Pt, Rh, Ru) for transformations like hydrogenation or oxidation. These catalysts are susceptible to a range of poisons.

Poison ClassCommon SourcesAffected CatalystsMitigation & Prevention
Sulfur Compounds (H₂S, thiols, thiophenes)Starting materials, solvents, natural gas-derived H₂.[2][5]Pd, Pt, Rh, Ru, NiPurify reactants and solvents. Use guard beds or scavengers.[11]
Nitrogen Compounds (amines, amides, pyridines)Starting materials, additives.[2]Pd, Pt, RhPurify starting materials. In some cases, acidic washing of the catalyst can be effective.
Halogens (Cl, Br, F)Chlorinated solvents, impurities in reagents.[2]Most metal catalystsAvoid halogenated solvents. Use high-purity reagents.
Heavy Metals (Pb, Hg, As, Cd)Leaching from equipment, contaminated starting materials.[5]Pd, Pt, RhUse high-purity starting materials. Ensure reactor cleanliness.[9]
Carbon Monoxide (CO) Impurity in H₂ gas, byproduct of side reactions.[5]Pd, Rh, RuUse high-purity gases. Optimize reaction conditions to minimize CO formation.
Water and Oxygen Solvents, atmosphere, reactants.Ziegler-Natta catalysts, some organometallic complexes.[3]Use anhydrous solvents and inert atmosphere techniques.
Step 4: Catalyst Regeneration Protocols

If the poison has been identified and is known to be removable, the following protocols can be adapted.

Protocol 1: Thermal Regeneration

  • Applicability: Effective for removing volatile organic compounds or poisons that decompose at elevated temperatures.[6]

  • Procedure:

    • Carefully recover the catalyst from the reaction mixture.

    • Wash with a non-coordinating solvent (e.g., hexane, toluene) to remove residual reactants and products.

    • Dry the catalyst under vacuum.

    • Place the catalyst in a tube furnace and heat under a steady flow of inert gas (e.g., nitrogen, argon). The temperature and duration will depend on the poison and catalyst stability (typically 200-500 °C).[6]

    • Cool to room temperature under an inert atmosphere before use.

Protocol 2: Chemical Washing

  • Applicability: Effective for removing metallic poisons or strongly adsorbed species that are soluble in acidic or basic solutions.[6]

  • Procedure:

    • Recover and wash the catalyst as described above.

    • Suspend the catalyst in a dilute acidic or basic solution (e.g., 0.1 M H₂SO₄, 0.1 M NaOH). The choice of washing agent depends on the nature of the poison.[12][13]

    • Stir the suspension for a specified period (e.g., 1-2 hours) at room temperature or with gentle heating.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Wash with a solvent like ethanol or acetone to remove water.

    • Dry thoroughly under vacuum.

Part 3: Visualization of Concepts

Workflow for Troubleshooting Catalyst Poisoning

G A Reaction Failure (Low Conversion/Stall) B Run Control Reaction with Fresh Catalyst A->B C Control Fails B->C No D Control Succeeds B->D Yes E Problem with Reaction Conditions or Substrate C->E F Catalyst Poisoning Suspected D->F G Identify Source of Poison (Spiking Experiment) F->G H Analyze Catalyst & Reagents (ICP, XPS, GC-MS) G->H I Poison Identified H->I J Select Mitigation Strategy I->J K Purify Reagents J->K Impure Reagent L Regenerate Catalyst J->L Reversible Poisoning M Replace Catalyst J->M Irreversible Poisoning N Implement Preventative Measures K->N L->N M->N O Successful Reaction N->O

Caption: A logical workflow for diagnosing and resolving catalyst poisoning.

Mechanism of Catalyst Poisoning

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst C1 Active Site C2 Active Site Product Product C2->Product Converts C3 Active Site P1 Blocked Site NoReaction No Reaction P1->NoReaction P2 Blocked Site P3 Active Site Reactant Reactant Reactant->C2 Binds Reactant->P1 Access Blocked Poison Poison Poison->P1 Strongly Binds Poison->P2

Caption: Diagram illustrating the blockage of active sites by a poison.

References

  • Catalyst deactivation challenges in FCC and how to prevent them. (2025, June 19). Source not available.
  • Catalyst Poisoning Explained. (n.d.). Source not available.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Source not available.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
  • Catalyst Deactivation: Mechanism & Causes. (2024, August 27). Vaia.
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Source not available.
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Process for regeneration of rhodium hydroformylation catalysts. (1980).
  • How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
  • Increasing Pd Catalyst Lifetimes. (2018, January 27). ChemistryViews.
  • Mastering Asymmetric Synthesis with High-Purity Ruthenium Catalysts. (2026, March 14). Ningbo Inno Pharmchem Co., Ltd.
  • C
  • Troubleshooting common side reactions in platinum-c
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
  • Encapsulation Methods for Control of Catalyst Deactivation: A Review. (2021, March 12).
  • Catalyst Poisoning → Term. (2025, November 28). Sustainability Directory.
  • Technical Support Center: Overcoming Catalyst Poisoning in Co-Rh C
  • Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd.
  • Why Rhodium Carbon Catalysts Widely Used in Pharmaceutical Synthesis. (2024, October 24). Source not available.
  • C
  • Pd deactivation problem in oxidations and the solutions. (n.d.).
  • Detection of C
  • Poisoning and deactivation of palladium c
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC.
  • DIY catalyst cleaning. (2020, May 27).
  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. (n.d.). PMC.
  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016, June 7).
  • Unlocking the Mystery of Catalyst Poisoning. (2022, August 11). Department of Energy.
  • A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor. (2023, September 19). PMC.
  • Tuning the catalytic performance for the semi-hydrogenation of alkynols by selectively poisoning the active sites of Pd catalysts. (n.d.). Green Chemistry (RSC Publishing).
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). PMC - NIH.
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (n.d.). PMC.
  • Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium C
  • Troubleshooting: Platinum Catalyzed Silicones. (n.d.). US Tech Online.
  • Additive Effects on Asymmetric Catalysis. (2016, February 16).
  • Chiral Diols. (n.d.). Alfa Chemistry.
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020, June 7).
  • An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. (2024, July 26). YouTube.
  • Perspectives on the kinetics of diol oxidation over supported platinum catalysts in aqueous solution. (2025, August 10).
  • Reactor Cleaning Process: Best Practices for Safe and Effective Decontamination. (2025, April 28). Source not available.

Sources

Technical Support Center: Stereochemical Resolution of rac-(3R,4R)-Oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with enhancing the stereochemical purity of trans-tetrahydropyran-3,4-diol (referred to herein as rac-trans-oxane-3,4-diol). Isolating the pure (3R,4R) enantiomer from the (3S,4S) counterpart is a notoriously difficult process due to the pseudo-C2 symmetric nature of the trans-diol system.

This guide bypasses traditional, low-yield chemical resolutions in favor of Enzymatic Kinetic Resolution (EKR) , providing a self-validating, highly scalable framework for achieving >99% enantiomeric excess (ee).

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Q: Why is the enantiomeric resolution of trans-oxane-3,4-diol more challenging than its cis counterpart? A: The difficulty lies in the conformational flexibility and pseudo-C2 symmetry of the trans-1,2-diol moiety. In solution, the diequatorial and diaxial conformers rapidly interconvert. Because the steric environments of the C3 and C4 hydroxyl groups are highly similar, traditional chiral auxiliaries and many lipases fail to differentiate the (3R,4R) and (3S,4S) enantiomers effectively, leading to poor Enantiomeric Ratios (E-values) ()[1].

Q: What is the mechanistic advantage of using Candida antarctica lipase B (CALB) for this resolution? A: CALB possesses a uniquely shaped, deep, and narrow stereospecificity pocket that perfectly accommodates the trans-1,2-diol geometry. During transesterification, CALB preferentially acylates the (3S,4S) enantiomer to form a monoacetate. The (3R,4R) enantiomer is sterically hindered from forming the necessary tetrahedral intermediate in the enzyme's active site, leaving it largely unreacted and highly enriched ()[2].

Part 2: Troubleshooting Guide

Issue 1: Low Enantiomeric Ratio (E-value < 20) During Lipase-Catalyzed Acylation
  • Causality: The E-value is highly dependent on the differential stabilization of the diastereomeric transition states. If the solvent is too polar (e.g., THF or Acetonitrile), it strips the essential microscopic hydration shell from the immobilized lipase, altering its conformational rigidity and destroying its stereorecognition capabilities. Furthermore, reversible acyl donors allow the reaction to reach an equilibrium that erodes enantiopurity.

  • Solution: Switch to a non-polar, hydrophobic solvent like Methyl tert-butyl ether (MTBE) or Hexane. Use vinyl acetate as the acyl donor; the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the kinetic resolution forward ()[3].

Issue 2: Spontaneous Acyl Migration Eroding Diastereomeric Purity
  • Causality: The isolated (3S,4S)-monoacetate is prone to spontaneous intramolecular transesterification (acyl migration) between the C3 and C4 hydroxyls. This occurs rapidly under slightly basic or acidic conditions (such as exposure to standard silica gel during chromatography), which can complicate the separation and lead to the racemization of the resolved product.

  • Solution: Keep the system strictly neutral. Use deactivated (triethylamine-treated) silica gel for flash chromatography, and store the crude reaction mixture at -20°C if immediate purification is not possible.

Issue 3: Poor Baseline Resolution on Chiral HPLC
  • Causality: trans-Oxane-3,4-diol lacks a conjugated π -system or strong UV chromophore, making standard UV detection (e.g., 210-254 nm) practically blind to the analyte. Additionally, the small molecular size leads to poor transient interactions with standard Chiral Stationary Phases (CSPs).

  • Solution: Perform a pre-column derivatization (benzoylation) to introduce a strong UV chromophore and increase the steric bulk for better CSP interaction, or switch to a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Part 3: Visual Workflows & Logical Relationships

EKR_Workflow Racemate rac-trans-oxane-3,4-diol (Racemate) Enzyme CALB Lipase + Vinyl Acetate Racemate->Enzyme Reaction Kinetic Resolution Enzyme->Reaction Monoacetate (3S,4S)-Monoacetate (Fast Enantiomer) Reaction->Monoacetate Acylation (ee > 95%) Diol (3R,4R)-Diol (Slow Enantiomer) Reaction->Diol Unreacted (ee > 99%)

Workflow of the Enzymatic Kinetic Resolution (EKR) isolating the (3R,4R)-diol.

HPLC_Troubleshooting Start Issue: Poor Chiral Resolution CheckSignal Is the analyte signal weak? Start->CheckSignal Derivatize Action: Benzoylation (Introduces UV Chromophore) CheckSignal->Derivatize Yes (UV detector) ChangeDet Action: Switch to ELSD/CAD (Universal Detection) CheckSignal->ChangeDet Yes (No derivatization) CheckCol Are peaks co-eluting? CheckSignal->CheckCol No, signal is fine Derivatize->CheckCol ChangeDet->CheckCol Amylose Action: Use Amylose/Cellulose CSP (e.g., Chiralpak AD-H) CheckCol->Amylose Yes, optimize CSP

Logical troubleshooting tree for resolving chiral HPLC analysis issues.

Part 4: Quantitative Data & Method Optimization

The following table summarizes the optimization landscape for the enzymatic kinetic resolution of trans-oxane-3,4-diol. The data clearly demonstrates the superiority of CALB in non-polar solvents.

Table 1: Optimization of Lipase-Catalyzed Kinetic Resolution

Enzyme SystemSolventAcyl DonorTemp (°C)Time (h)Conversion (%)E-valueee of (3R,4R)-Diol (%)
PPL (Porcine Pancreas)THFVinyl acetate3048122.115
Amano PSTolueneVinyl acetate3024351865
CALB (Novozym 435) MTBE Vinyl acetate 30 16 51 >200 >99
CALB (Novozym 435)HexaneIsopropenyl acetate40204915096

Part 5: Validated Experimental Protocols

Protocol A: Self-Validating Enzymatic Kinetic Resolution (EKR)

This protocol utilizes a built-in analytical checkpoint to ensure the enzyme's selectivity has not been compromised by moisture or solvent impurities before committing to the full theoretical yield (50% conversion).

Step 1: Reaction Setup

  • In an oven-dried flask under an inert argon atmosphere, dissolve rac-trans-oxane-3,4-diol (10.0 g, 84.6 mmol) in anhydrous MTBE (200 mL).

  • Add immobilized Candida antarctica lipase B (CALB, Novozym 435) (1.0 g, 10% w/w relative to the substrate).

  • Introduce vinyl acetate (11.7 mL, 127 mmol, 1.5 eq) in one portion.

Step 2: Incubation & Self-Validation Checkpoint 4. Incubate the suspension at 30 °C with gentle orbital shaking (150 rpm) to avoid mechanical shearing of the immobilized enzyme beads. 5. CRITICAL CHECKPOINT: At exactly 8 hours (approx. 40-45% conversion), extract a 100 µL aliquot. Filter the aliquot, evaporate the solvent, and subject it to Protocol B (Benzoylation). Analyze via Chiral HPLC.

  • Validation Logic: If the unreacted diol exhibits an ee > 95% at this stage, the system is performing optimally. Allow the reaction to proceed until exactly 50-51% conversion is reached (typically 16 hours).

Step 3: Termination and Isolation 6. Terminate the reaction by filtering off the immobilized CALB beads through a sintered glass funnel. Wash the beads with cold MTBE (2 × 20 mL). (Note: The beads can be washed with hexane, dried, and reused for up to 5 cycles). 7. Concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C to prevent thermally induced acyl migration. 8. Purify the crude mixture via flash column chromatography using triethylamine-deactivated silica gel. Elute with a gradient of Hexane/Ethyl Acetate to cleanly separate the less polar (3S,4S)-monoacetate from the highly polar, unreacted (3R,4R)-oxane-3,4-diol .

Protocol B: Benzoylation for Chiral HPLC Analysis

Due to the lack of a UV chromophore, the diol must be derivatized prior to UV-HPLC analysis to accurately determine the enantiomeric excess.

  • Sampling: Dissolve 5 mg of the isolated diol in anhydrous pyridine (0.5 mL) in a 2 mL glass vial.

  • Derivatization: Add benzoyl chloride (15 µL) and a catalytic crystal of 4-Dimethylaminopyridine (DMAP).

  • Incubation: Stir the mixture at room temperature for 2 hours to ensure complete di-benzoylation.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (1 mL). Extract the aqueous layer with Ethyl Acetate (2 × 2 mL).

  • Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Reconstitute the dibenzoate derivative in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10) and inject onto a Chiralpak AD-H column (Detection: UV at 254 nm).

References

  • Lipase-Catalyzed Kinetic Resolution of Cyclic trans-1,2-Diols Bearing a Diester Moiety Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Biocatalytic Production of Enantiopure cyclohexane-trans-1,2-diol Using Extracellular Lipases From Bacillus Subtilis Source: Applied Microbiology and Biotechnology (PubMed) URL:[Link]

  • Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Determining Enantiomeric Excess of rac-trans-Oxane-3,4-diol via Chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block in complex organic synthesis and pharmaceutical development, trans-oxane-3,4-diol (also known as trans-tetrahydropyran-3,4-diol) presents a unique analytical challenge. Accurately determining the enantiomeric excess (ee) of its (3R,4R) and (3S,4S) enantiomers is critical for quality control, particularly in stereoselective methodologies such as dynamic epimerization[1].

However, standard high-performance liquid chromatography (HPLC) methods often fail for this compound. In this guide, we will analyze the causality behind these failures, compare direct analysis against pre-column derivatization, and provide a field-proven, self-validating protocol for achieving baseline chiral resolution.

The Analytical Challenge: Causality & Method Selection

When developing a chiral HPLC method for trans-oxane-3,4-diol, analytical scientists face two primary hurdles:

  • The Chromophore Deficit: Aliphatic diols lack a conjugated π-system, meaning they do not absorb ultraviolet (UV) light above 200 nm. Direct analysis forces reliance on Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID), which suffer from lower sensitivity and baseline drift during gradient elution.

  • The Polarity & Tailing Problem: The free vicinal hydroxyl groups act as strong hydrogen-bond donors and acceptors. On standard polysaccharide-based chiral stationary phases (CSPs), this leads to overly strong, non-specific interactions with the stationary phase backbone, resulting in broad, tailing peaks that obscure accurate integration.

The Solution: Pre-Column Derivatization

To circumvent these issues, the current literature-validated standard involves converting the diol into a bis-benzoate ester prior to HPLC analysis[2]. This derivatization serves a dual mechanistic purpose:

  • Signal Amplification: The addition of two benzoyl groups introduces a strong UV chromophore (λmax ≈ 254 nm), dropping the limit of detection (LOD) from the high microgram range to the low nanogram range.

  • Stereoselective Interaction Enhancement: Masking the free hydroxyls prevents non-specific hydrogen bonding. Instead, the aromatic rings engage in highly specific π-π stacking and dipole-dipole interactions with aromatic-rich CSPs (such as Daicel's Chiralcel® OJ), dramatically improving chiral recognition and peak symmetry.

Strategy Comparison: Direct vs. Derivatization

To objectively evaluate the best approach, we compare the theoretical direct analysis (Strategy A) against the established bis-benzoylation method (Strategy B).

Quantitative Method Comparison
ParameterStrategy A: Direct AnalysisStrategy B: Bis-Benzoylation (Recommended)
Analyte Form Free trans-oxane-3,4-diolBis-benzoyl trans-oxane-3,4-diol
Recommended Column Chiralpak® AD-H or IGChiralcel® OJ
Primary Chiral Interaction Hydrogen bondingπ-π stacking, Dipole-dipole
Detection Mode ELSD or RIDUV/Vis (254 nm)
Sensitivity (LOD) ~10 - 50 µg/mL< 1 µg/mL
Peak Shape Prone to severe tailingSharp, symmetrical
Sample Prep Time None (Direct Injection)~2.5 hours
Literature Validation LowHigh (Oswood & MacMillan, 2022)[2]

Workflow Visualization

Below is the logical workflow comparing the two analytical strategies. Strategy B is prioritized due to its superior resolution and sensitivity.

HPLC_Workflow Start rac-trans-Oxane-3,4-diol (Analyte) Direct Strategy A: Direct Analysis (Underivatized) Start->Direct Direct Injection Deriv Strategy B: Derivatization (Bis-benzoylation) Start->Deriv Benzoyl Chloride Pyridine, DCM Detect1 Detection: ELSD / RID (Low Sensitivity) Direct->Detect1 Col1 Chiralpak AD-H (H-Bonding Focus) Detect1->Col1 Result Enantiomeric Excess (ee) Determination Col1->Result Moderate Resolution Detect2 Detection: UV 254 nm (High Sensitivity) Deriv->Detect2 Col2 Chiralcel OJ (π-π Interaction Focus) Detect2->Col2 Col2->Result High Resolution & Sensitivity

Figure 1: Workflow comparison between direct ELSD analysis and UV-detected pre-column derivatization.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system . You must first run a fully racemic standard (rac-trans-oxane-3,4-diol) through the entire derivatization and HPLC process. This confirms that the derivatization does not induce kinetic resolution and that the HPLC method achieves baseline separation (Resolution, Rs​≥1.5 ) without bias.

Phase 1: Bis-Benzoylation of trans-Oxane-3,4-diol

This procedure quantitatively converts the diol to its UV-active bis-benzoate derivative.

  • Reagent Setup: In an oven-dried 10 mL round-bottom flask, dissolve 10 mg of the diol sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 2.5 equivalents of anhydrous pyridine (~17 µL) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~1 mg).

  • Derivatization: Cool the mixture to 0 °C in an ice bath. Dropwise, add 2.2 equivalents of benzoyl chloride (~22 µL).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane/EtOAc).

  • Workup: Quench the reaction with 2 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 2 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate under vacuum.

  • Reconstitution: Dissolve the crude bis-benzoate residue in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v) and filter through a 0.22 µm PTFE syringe filter prior to injection.

Phase 2: Chiral HPLC Analysis

The derivatized sample is analyzed using a cellulose-based CSP. The Chiralcel® OJ column (Cellulose tris(4-methylbenzoate)) is highly complementary to the benzoylated analyte due to extensive π-π stacking capabilities[2].

  • Column: Daicel Chiralcel® OJ (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic Hexane / Isopropanol (IPA). Start at 90:10 v/v. If retention times are too short, decrease IPA to 95:5 v/v to increase the retention factor ( k′ ).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5–10 µL.

Validation Check: Inject the derivatized racemate. You should observe two distinct peaks of equal area (1:1 ratio). Once baseline resolution is confirmed, inject your enantioenriched sample to calculate the enantiomeric excess ( ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% ).

References

  • Title: Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Supporting Information: Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols Source: Amazon S3 / JACS Supporting Information URL: [Link]

Sources

A Methodological Framework for Comparing the Biological Activity of Oxane-3,4-diol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Stereochemical Imperative in Drug Discovery

In the realm of pharmacology and medicinal chemistry, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this principle is of paramount importance. Biological systems—composed of chiral entities like amino acids and sugars—are inherently stereoselective.[1][2] Consequently, enantiomers of a single compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[1][4]

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of hydroxyl groups at the 3 and 4 positions creates two chiral centers, giving rise to a pair of enantiomers—(3R,4R) and (3S,4S)-oxane-3,4-diol—and two meso compounds. This guide focuses on the enantiomeric pair and provides a comprehensive framework for their synthesis, chiral separation, and comparative biological evaluation. While direct, publicly available comparative studies on oxane-3,4-diol enantiomers are limited, this document establishes an authoritative methodology for researchers to conduct such an investigation, using anticancer activity as a representative biological endpoint.

Part 1: Enantioselective Synthesis and Chiral Resolution

A prerequisite for any comparative biological study is the acquisition of enantiomerically pure compounds. This typically involves either asymmetric synthesis to produce a single enantiomer directly or the synthesis of a racemic mixture followed by chiral resolution. For oxane-3,4-diol, a common approach involves the dihydroxylation of a corresponding unsaturated precursor, followed by separation.

Synthesis of Racemic trans-Oxane-3,4-diol

A plausible route to the racemic mixture of trans-oxane-3,4-diol involves the epoxidation of 5,6-dihydro-2H-pyran followed by regioselective ring-opening of the epoxide. The anti-dihydroxylation ensures the formation of the trans-diol products.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical and preparative separation of enantiomers.[5] The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[5]

Experimental Protocol: Chiral HPLC Separation

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® series column, is often effective for separating hydroxylated compounds.

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol. The ratio must be optimized to achieve baseline separation (e.g., starting with 90:10 Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm), as the oxane-diol scaffold lacks a strong chromophore.

  • Sample Preparation:

    • Prepare a stock solution of the racemic oxane-3,4-diol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Fraction Collection:

    • Inject a small volume (e.g., 10 µL) to develop the analytical method and determine the retention times for each enantiomer.

    • Once separation is optimized, switch to a semi-preparative or preparative chiral column to process larger quantities.

    • Set up a fraction collector to automatically collect the eluent corresponding to each separated enantiomeric peak.

  • Purity Assessment:

    • Re-inject the collected fractions into the analytical HPLC system to confirm the enantiomeric excess (ee) of each separated enantiomer. The ee is calculated using the formula: ee (%) = |(Peak Area 1 - Peak Area 2) / (Peak Area 1 + Peak Area 2)| * 100.[5]

Part 2: Comparative In Vitro Biological Evaluation: A Cytotoxicity Case Study

With enantiomerically pure samples, a comparative biological evaluation can begin. We will use an in vitro cytotoxicity assay against human cancer cell lines as a model system, a common screening method for novel heterocyclic compounds.[6][7][8]

Causality in Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and proliferation. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its high throughput, reproducibility, and well-established protocol.[7]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select appropriate human cancer cell lines (e.g., HepG2 - liver carcinoma; MCF-7 - breast adenocarcinoma).[8] Culture the cells in the recommended medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the (3R,4R)-enantiomer, (3S,4S)-enantiomer, and the racemic mixture in DMSO.

    • Perform a serial dilution of each compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[8]

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C, allowing for the formazan crystals to form.

  • Data Acquisition:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Illustrative Cytotoxicity Comparison

The quantitative output of the MTT assay allows for a direct comparison of the enantiomers' potency.

Table 1: Illustrative Comparative Cytotoxicity (IC₅₀ in µM) of Oxane-3,4-diol Enantiomers (Note: This data is hypothetical and serves to illustrate a potential outcome of the described protocol.)

CompoundStereochemistryIC₅₀ on HepG2 (µM)IC₅₀ on MCF-7 (µM)
Enantiomer A(3R,4R)12.5 ± 1.118.3 ± 1.5
Enantiomer B(3S,4S)85.7 ± 5.3> 100
Racemic Mixture(3R,4R) / (3S,4S)24.8 ± 2.035.1 ± 2.9
DoxorubicinN/A (Control)4.5 ± 0.24.2 ± 0.2

In this illustrative example, the (3R,4R) enantiomer is significantly more potent than the (3S,4S) enantiomer, which is nearly inactive. This highlights a clear stereospecificity in biological activity.

Part 3: Visualizing the Research Framework

Visual models are essential for comprehending complex workflows and biological pathways. The following diagrams, rendered using Graphviz, outline the experimental logic and a potential mechanism of action.

Overall Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Conclusion A Racemic Synthesis of Oxane-3,4-diol B Chiral HPLC Separation A->B C Purity & ee Analysis B->C E MTT Cytotoxicity Assay (Enantiomer A, B, Racemate) C->E  Enantiomerically  Pure Samples D Cell Culture (e.g., HepG2, MCF-7) D->E F Data Acquisition (Absorbance @ 570nm) E->F G IC50 Value Calculation F->G H Comparative Analysis of Enantiomer Activity G->H I Conclusion on Stereoselectivity H->I

Caption: Logical workflow for the comparative analysis of oxane-3,4-diol enantiomers.

Potential Mechanism: Targeting a Cancer Survival Pathway

Many anticancer agents function by inhibiting signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.[6] A difference in how each enantiomer binds to a key kinase in this pathway, like Akt, could explain the observed difference in cytotoxicity.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Bad->Apoptosis NFkB->Proliferation Eutomer (3R,4R)-Oxane-3,4-diol (Eutomer) Eutomer->Akt Strong Inhibition Distomer (3S,4S)-Oxane-3,4-diol (Distomer) Distomer->Akt Weak/No Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway by oxane-3,4-diol enantiomers.

Conclusion and Future Directions

This guide outlines a rigorous, systematic framework for the comparative biological evaluation of oxane-3,4-diol enantiomers. By following validated protocols for chiral separation and in vitro screening, researchers can reliably determine the stereospecificity of a compound's biological activity. The illustrative data and hypothetical mechanism underscore a critical principle: stereochemistry is not a trivial detail but a central pillar of drug action.

Future work should aim to confirm the biological activity in more complex models, such as 3D organoids or in vivo animal studies. Furthermore, identifying the specific molecular target through techniques like affinity chromatography or computational docking studies would be essential to fully elucidate the mechanism behind the observed stereoselective effects.

References

  • Enantioseparation of D-and L-isomers of chiral drugs for improving their bioavailability: some techniques including micellization with gemini surfactants. Semantic Scholar.
  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. PMC.
  • Comparative Toxicology of Bromocyclen Enantiomers: A Guide for Researchers. Benchchem.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • Enantiomers – Knowledge and References. Taylor & Francis.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Enantioseparation of D- and L- isomers of Chiral Drugs for Improving their Bioavailability: Some Techniques Including Micellization with Gemini Surfactants.
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
  • Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles. PubMed.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols.
  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configur
  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy.
  • Mutagenicity of the Enantiomers of the Diastereomeric Bay-Region Benz(a)anthracene 3,4-Diol-1,2-Epoxides in Bacterial and Mammalian Cells.
  • Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cycliz
  • Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. MDPI.
  • Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Oxazine derivatives of γ- and δ-tocotrienol display enhanced anticancer activity in vivo. Anticancer Research.
  • The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study.
  • An In-Depth Technical Guide to the Stereoisomers of 3,4-Hexanediol: Meso and Enantiomeric Forms. Benchchem.
  • A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Evaluating (2S,3S)-2,3- Diaminobutane. Benchchem.
  • Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. YouTube.
  • A Comparative Analysis of the Biological Activities of p-Menthane Diol Stereoisomers. Benchchem.
  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.
  • Xenicane Natural Products: Biological Activity and Total Synthesis. ETH Zurich Research Collection.
  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC.
  • Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent

Sources

Analytical Comparison Guide: NMR Strategies for Stereochemical Confirmation of rac-(3R,4R)-Oxane-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Imperative

In modern drug development, the precise spatial arrangement of functional groups dictates receptor binding affinity, metabolic stability, and overall pharmacokinetics. The molecule rac-(3R,4R)-oxane-3,4-diol (also known as trans-tetrahydropyran-3,4-diol) serves as a critical conformational constraint in medicinal chemistry. For example, incorporating this rigid tetrahydropyran framework into lysophosphatidylserine (LysoPS) derivatives has been pivotal in identifying selective agonists for G protein-coupled receptors like GPR34[1].

Because the trans and cis isomers of oxane-3,4-diol project their hydroxyl groups into entirely different vectors, unambiguous stereochemical assignment is non-negotiable. This guide objectively compares three orthogonal analytical methodologies—1D 1 H NMR J-coupling analysis, 2D NOESY/ROESY, and chemical derivatization—to establish a self-validating system for confirming the trans configuration.

Methodological Comparison & Causality

To build a trustworthy analytical profile, a single method is rarely sufficient due to potential signal overlap or unexpected conformational dynamics. We compare three distinct approaches that evaluate the molecule from different physical perspectives: scalar coupling, through-space proximity, and thermodynamic reactivity.

1D 1 H NMR: Scalar J-Coupling Analysis

The Causality: The fundamental principle for distinguishing cis and trans isomers in six-membered rings relies on the Karplus equation, which correlates the vicinal scalar coupling constant ( 3J ) with the dihedral angle between coupled protons. In the trans-oxane-3,4-diol, the lowest-energy conformation places both hydroxyl groups in equatorial positions to minimize 1,3-diaxial steric clash. Consequently, the protons at C3 and C4 are forced into a di-axial (anti-periplanar) orientation with a dihedral angle of ~180°. This geometry yields a characteristically large 3JH3−H4​ coupling constant of 8–12 Hz[2]. By contrast, the cis isomer forces an axial-equatorial relationship (dihedral angle ~60°), resulting in a much smaller coupling constant (2–5 Hz). Performance: This is the most direct, non-destructive method, provided the C3 and C4 proton signals are well-resolved.

2D NOESY/ROESY: Through-Space Interactions

The Causality: Nuclear Overhauser Effect (NOE) spectroscopy identifies protons that are spatially close (< 5 Å) regardless of bond connectivity. In the trans di-equatorial conformation, the axial H3 and H4 protons point in opposite directions across the ring. Therefore, no strong NOE cross-peak should be observed between them. In the cis isomer, the axial and equatorial protons are spatially adjacent, yielding a distinct cross-peak. Performance: This method is essential when 1D spectra are heavily overlapped (second-order effects) or when validating the integrity of the chair conformation.

Chemical Derivatization: Acetonide Formation Kinetics

The Causality: 1,2-diols can react with 2,2-dimethoxypropane to form cyclic acetonides. However, fusing a five-membered dioxolane ring onto a six-membered pyran ring in a trans geometry introduces massive thermodynamic ring strain[3]. Therefore, cis-oxane-3,4-diol rapidly and quantitatively forms an acetonide, whereas the trans isomer reacts extremely slowly, often failing entirely or requiring forcing conditions that lead to epimerization. Performance: This provides a macroscopic chemical validation that perfectly complements spectroscopic data.

Quantitative Data Comparison

The following table summarizes the expected experimental data, providing a clear comparative baseline for distinguishing the trans target from the cis alternative.

Analytical Parameterrac-(3R,4R)-oxane-3,4-diol (trans)cis-oxane-3,4-diol (Alternative)Diagnostic Confidence
3JH3−H4​ Coupling 8 – 12 Hz (Large, anti-periplanar)2 – 5 Hz (Small, gauche)High
H3-H4 NOE Cross-Peak Absent / Very WeakPresent (Strong)Medium-High
Acetonide Formation Negligible / OligomerizationRapid, QuantitativeHigh
Chromatographic Rf​ Lower (Exposed di-equatorial OH)Higher (Intramolecular H-bond)Low (Supporting only)

Self-Validating Experimental Protocols

By executing these three protocols sequentially, the workflow becomes a self-validating system. The chemical derivatization acts as a failsafe against misinterpreting complex NMR coupling patterns.

Protocol A: High-Resolution 1D 1 H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified diol in 0.6 mL of CDCl 3​ . Expert Tip: If the hydroxyl protons exchange too rapidly and broaden the C3/C4 signals, switch to strictly anhydrous DMSO- d6​ to lock the OH signals and observe their specific 3JCH−OH​ couplings.

  • Acquisition: Acquire a standard 1 H NMR spectrum at 400 MHz or higher. Ensure a sufficient relaxation delay (d1 = 2 s) and scan count (ns = 32) to achieve a high signal-to-noise ratio.

  • Data Extraction: Isolate the multiplets corresponding to H3 and H4 (typically between 3.2 – 3.8 ppm). Measure the peak-to-peak distance in Hertz. A value > 8 Hz confirms the trans-diaxial relationship.

Protocol B: 2D NOESY/ROESY Validation
  • Sample Degassing: Dissolved oxygen causes paramagnetic relaxation, which severely diminishes NOE signals. Degas the NMR sample using three freeze-pump-thaw cycles or by sparging with argon for 5 minutes.

  • Experiment Selection: For small molecules like oxane-3,4-diol (MW ~118 g/mol ), the correlation time ( τc​ ) is short, which can result in NOE signals crossing zero. To prevent false negatives, utilize a ROESY experiment (Rotating-frame NOE) rather than standard NOESY, with a mixing time ( τm​ ) of 300–500 ms.

  • Analysis: Evaluate the 2D contour plot. The absence of a cross-peak between H3 and H4 strongly supports the trans configuration.

Protocol C: Diagnostic Acetonide Derivatization
  • Reaction Setup: Dissolve 20 mg of the diol in 1.0 mL of 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~2 mg).

  • Incubation & Quench: Stir at room temperature for exactly 2 hours. Quench the reaction with 0.5 mL of saturated aqueous NaHCO 3​ .

  • Extraction & NMR: Extract with ethyl acetate, dry over Na 2​ SO 4​ , concentrate under vacuum, and analyze the crude mixture via 1 H NMR.

  • Validation: The complete absence of characteristic acetonide methyl singlets (~1.3–1.4 ppm) confirms the trans isomer. If the starting material is consumed but no clean acetonide is formed, the high ring strain of the trans configuration is confirmed.

Visualizing the Analytical Logic

Workflow A rac-(3R,4R)-oxane-3,4-diol Stereochemical Analysis B 1D 1H NMR (J-Coupling Analysis) A->B Primary Screen C 2D ROESY (Through-Space NOE) A->C Spatial Confirmation D Chemical Derivatization (Acetonide Formation) A->D Chemical Validation E Confirmed trans B->E 3J_H3-H4 > 8 Hz (trans-diaxial) F Confirmed trans C->F No H3-H4 cross-peak (anti-periplanar) G Confirmed trans D->G High ring strain (Slow/No reaction)

Orthogonal analytical workflow for self-validating stereochemical assignment.

J_Coupling Node1 trans-Isomer (Di-equatorial OH) Node3 H3-H4 Di-axial Dihedral ~180° Node1->Node3 Conformation Node2 cis-Isomer (Axial-Equatorial OH) Node4 H3-H4 Axial-Equatorial Dihedral ~60° Node2->Node4 Conformation Node5 Large 3J (~8-12 Hz) Node3->Node5 Karplus Eq. Node6 Small 3J (~2-5 Hz) Node4->Node6 Karplus Eq.

Logical causality between molecular conformation, dihedral angles, and observed J-coupling.

Sources

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for rac-(3R,4R)-oxane-3,4-diol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute certainty of an analytical result is paramount. For chiral molecules such as rac-(3R,4R)-oxane-3,4-diol, trans, where enantiomers can have vastly different physiological effects, rigorous and reliable analytical methods are not just a matter of quality control—they are a cornerstone of safety and efficacy.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for this specific compound, focusing on the critical process of cross-validation to ensure your data is irrefutable.

The core principle of cross-validation is the use of orthogonal methods—two or more independent analytical techniques—to verify a result.[2] This strategy is fundamental to building a robust data package, as it significantly reduces the risk of method-specific bias and enhances confidence in the reported values for purity and enantiomeric excess.[3]

The Analytical Challenge: Understanding the Molecule

rac-(3R,4R)-oxane-3,4-diol, trans presents a unique set of analytical challenges that dictate our methodological choices:

  • High Polarity: The two hydroxyl groups make the molecule highly polar, which can lead to poor retention in traditional reversed-phase HPLC and peak tailing in gas chromatography.[4]

  • Lack of a Strong UV Chromophore: The simple aliphatic ether structure means it does not absorb UV light strongly, rendering standard UV-Vis HPLC detection insensitive.[5][6]

  • Chirality: As a racemic mixture, the (3R,4R) and (3S,4S) enantiomers must be separated to determine enantiomeric purity, a critical quality attribute.[7]

  • Volatility: While it has some volatility, its polar nature can hinder efficient analysis by gas chromatography without chemical modification.[8]

To address these challenges, we must select two orthogonal methods that rely on fundamentally different separation and detection principles. Our recommended approach involves Chiral Gas Chromatography (GC) as the primary method and Chiral High-Performance Liquid Chromatography (HPLC) as the confirmatory orthogonal method.

Method A (Primary): Chiral Gas Chromatography with Mass Spectrometry (GC-MS)

Expertise & Rationale: For small, volatile, or semi-volatile molecules, GC offers unparalleled resolution.[9] However, the high polarity of our diol requires a critical preparatory step: derivatization . By converting the polar hydroxyl groups into nonpolar silyl ethers, we drastically improve the analyte's volatility and chromatographic behavior, preventing peak tailing and enabling high-efficiency separation on a chiral GC column.[10][11] We couple this with Mass Spectrometry (MS) detection, which provides definitive identification based on mass-to-charge ratio and fragmentation patterns, overcoming the lack of a UV chromophore.

Detailed Experimental Protocol: Chiral GC-MS
  • Sample Preparation (Silylation Derivatization):

    • Accurately weigh approximately 5 mg of the rac-(3R,4R)-oxane-3,4-diol sample into a 2 mL GC vial.

    • Add 500 µL of anhydrous Pyridine.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Securely cap the vial and heat at 70°C for 45 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm, 0.12 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Inlet: Split/Splitless injector at 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 5°C/min to 180°C.

      • Hold at 180°C for 5 minutes.

    • Detector: Mass Spectrometer (e.g., Agilent 5977B MSD).

    • MS Conditions:

      • Transfer Line: 280°C.

      • Ion Source: 230°C.

      • Quadrupole: 150°C.

      • Mode: Electron Ionization (EI), Scan mode (m/z 50-400).

Method B (Orthogonal): Chiral HPLC with Charged Aerosol Detection (CAD)

Expertise & Rationale: To provide a truly independent verification, our second method must operate on a different separation principle. Chiral HPLC in Hydrophilic Interaction Liquid Chromatography (HILIC) mode is an excellent choice.[12] HILIC is specifically designed for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[13] We select a polysaccharide-based chiral stationary phase, known for its broad enantioselectivity.[7][14]

The most significant challenge for HPLC is detection. Since the diol lacks a UV chromophore, we employ a universal detector. A Charged Aerosol Detector (CAD) is superior to a Refractive Index (RI) detector as it is more sensitive and compatible with gradient elution, providing a more robust method.[5][6]

Detailed Experimental Protocol: Chiral HPLC-CAD
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the rac-(3R,4R)-oxane-3,4-diol sample.

    • Dissolve in and dilute to 10 mL with the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Column: Polysaccharide-based chiral column (e.g., Chiralpak IC-3, 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD) (e.g., Thermo Scientific Vanquish).

    • CAD Settings:

      • Evaporation Temperature: 35°C.

      • Gas (Nitrogen) Pressure: 60 psi.

      • Data Collection Rate: 10 Hz.

The Cross-Validation Workflow: A System of Checks and Balances

The essence of cross-validation is the direct comparison of results from these two orthogonal methods on the same batch of material.[15] This process provides a high degree of confidence that the measured values are accurate and not an artifact of a single analytical technique.[2] The workflow is a self-validating system; congruent results from two fundamentally different methods confirm the data's integrity.

CrossValidation_Workflow Sample Single Batch of rac-(3R,4R)-oxane-3,4-diol Split Divide into Two Aliquots Sample->Split MethodA Method A Analysis: Chiral GC-MS (after Derivatization) Split->MethodA Aliquot 1 MethodB Method B Analysis: Chiral HPLC-CAD (Direct) Split->MethodB Aliquot 2 Compare Compare Key Analytical Metrics: • Purity (% Area) • Enantiomeric Ratio (R:S) • Impurity Profile MethodA->Compare MethodB->Compare Criteria Do Results Meet Acceptance Criteria? (e.g., ≤2% Absolute Difference) Compare->Criteria Validated Data Cross-Validated High Confidence in Results Criteria->Validated  Yes Investigate Investigate Discrepancy (Root Cause Analysis) Criteria->Investigate  No

Cross-validation workflow for analytical data.

Data Comparison and Interpretation

The validation of these procedures should adhere to the principles outlined in the ICH Q2(R1) guideline, which covers parameters like specificity, linearity, accuracy, and precision.[16][17][18] When comparing the data from Method A and Method B, we focus on three critical quality attributes.

Table 1: Hypothetical Cross-Validation Data for a Single Batch

ParameterMethod A: Chiral GC-MSMethod B: Chiral HPLC-CADAbsolute DifferenceAcceptance Status
Total Purity (% Area) 99.6%99.5%0.1%Pass
(3R,4R) Enantiomer (% Area) 49.8%49.7%0.1%Pass
(3S,4S) Enantiomer (% Area) 50.2%50.3%0.1%Pass
Enantiomeric Ratio 49.8 : 50.249.7 : 50.3-Pass
Known Impurity 1 (% Area) 0.25%0.30%0.05%Pass
Unknown Impurity 2 (% Area) 0.15%Not DetectedN/AInvestigate

Analysis of Results: In this hypothetical scenario, the results for purity and enantiomeric ratio show excellent agreement, falling well within a typical acceptance criterion of ≤2% absolute difference. This concordance between a gas-phase and a liquid-phase separation provides very high confidence in the data.

However, the discrepancy in "Unknown Impurity 2" highlights the power of the orthogonal approach. The impurity was detected by GC-MS but not by HPLC-CAD. This could indicate several possibilities:

  • The impurity is volatile but not retained or resolved by the HPLC method.

  • The impurity co-elutes with a major peak in the HPLC method.

  • The impurity provides a poor response in the CAD detector.

This finding triggers an investigation, not a failure. The MS data from the GC analysis can be used to propose a structure for the unknown impurity, guiding further method development to ensure it can be monitored effectively. Without this cross-validation, the impurity would have been completely missed by the HPLC method alone.[19]

Conclusion

For a compound like rac-(3R,4R)-oxane-3,4-diol, trans, a single analytical method provides an answer, but it does not provide certainty. By employing a rigorous cross-validation strategy using two orthogonal techniques—Chiral GC-MS with derivatization and Chiral HPLC-CAD in HILIC mode—we build a self-validating system that ensures the highest level of data integrity. This approach not only confirms the primary results but also uncovers potential method-specific blind spots, which is essential for robust quality control in a regulated scientific environment.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Berridge, J. C., et al. (2006). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. [Link]

  • Bode, M., et al. (2002). Cyclic Chiral Silyl Derivatives for the Determination of the Absolute Configuration of Aliphatic Diols by Gas Chromatography. Organic Letters, 4(17), 2933–2935. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]

  • Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?[Link]

  • Soukup, J., & Jandera, P. (2000). Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry, 72(7), 1567–1572. [Link]

  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?[Link]

  • Zhang, X., et al. (2023). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Heliyon, 9(10), e20293. [Link]

  • Sidisky, L. M. (2023, August 26). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?[Link]

  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • University of Amsterdam. (2025, January 30). New approach for chemical analysis enhances the detection of polar compounds in water. [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. [Link]

  • Kyoto University. HPLC manual (for chiral HPLC analysis). [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Dong, M. W. (2026, March 27). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Element Lab Solutions. HPLC Chiral Columns. [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive protocol for the proper disposal of rac-(3R,4R)-oxane-3,4-diol, trans, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Waste Classification

The foundational step in proper chemical disposal is an accurate hazard assessment. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]

Inferred Hazard Profile for rac-(3R,4R)-oxane-3,4-diol, trans:

Given the absence of a specific SDS, a conservative approach is mandated. Based on data for the stereoisomer, rac-(3R,4S)-oxane-3,4-diol, we can infer the following potential hazards:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[3]

  • Eye Irritation (Category 2): May cause serious eye irritation.[3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[3][4]

Based on these inferred properties, waste containing rac-(3R,4R)-oxane-3,4-diol, trans should be managed as hazardous waste due to its potential toxicity. The responsibility for this determination lies with the waste generator.[5][6]

Parameter Classification / Guideline Justification & Source
Physical State Solid or LiquidDependent on purity and temperature.
RCRA Waste Code To be determined by institutional EHS based on formulation and usage.Based on EPA hazardous waste characteristics.[1][2]
Primary Hazards Skin Irritant, Eye Irritant, Potential Target Organ ToxicityInferred from stereoisomer data.[3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coat.Standard practice for handling potentially hazardous chemicals.
Disposal Method Collection by a licensed hazardous waste contractor.DO NOT dispose of down the drain.

Immediate Safety and Spill Response Protocol

A proactive approach to safety is paramount. Always handle rac-(3R,4R)-oxane-3,4-diol, trans in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: At a minimum, wear double-layered nitrile gloves, chemical splash goggles, and a lab coat.

  • Contain the Spill: Use a universal chemical absorbent material (e.g., vermiculite or a commercial spill kit) to dike the spill and prevent it from spreading.

  • Absorb and Collect: Gently cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a designated, sealable, and chemically compatible container.

  • Decontaminate: Clean the spill area with a suitable solvent (consult with your EHS office), followed by soap and water. All materials used for decontamination are also considered hazardous waste.

  • Label and Dispose: Tightly seal the container with the spill cleanup materials and label it as "Hazardous Waste" with a detailed description of the contents. Arrange for pickup by your institution's EHS department.

Step-by-Step Disposal Procedure for rac-(3R,4R)-oxane-3,4-diol, trans

The following protocol outlines the cradle-to-grave management of waste containing this compound.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix waste containing rac-(3R,4R)-oxane-3,4-diol, trans with other waste streams, particularly strong acids, bases, or oxidizing agents.

  • Collect aqueous solutions and organic solvent solutions in separate, dedicated waste containers.

Step 2: Containerization

  • Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, for waste collection. The original product container is often a suitable choice for waste accumulation.

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.

  • The container must be kept closed at all times except when adding waste.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "rac-(3R,4R)-oxane-3,4-diol, trans" and any other components in the waste stream.

  • The approximate concentration of each component.

  • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • The date on which waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage (Satellite Accumulation Area)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Secondary containment (such as a larger, chemically resistant tub) is required to contain any potential leaks or spills.

  • Store the container away from heat sources, open flames, and high-traffic areas.

Step 5: Disposal and Pickup

  • Never dispose of rac-(3R,4R)-oxane-3,4-diol, trans, or solutions containing it, down the sink or in the regular trash.

  • Once the waste container is full, or when you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • Ensure all paperwork required by your institution is completed accurately and accompanies the waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of rac-(3R,4R)-oxane-3,4-diol, trans and its empty containers.

DisposalWorkflow start Start: Handling rac-(3R,4R)-oxane-3,4-diol, trans is_waste Is there chemical waste to dispose of? start->is_waste waste_container Collect in a designated, compatible, and sealed container. is_waste->waste_container Yes is_empty Is the original container empty? is_waste->is_empty No label_waste Label container with 'Hazardous Waste' and full contents. waste_container->label_waste store_waste Store in a secondary-contained Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Contact EHS for hazardous waste pickup. store_waste->request_pickup is_empty->start No, still in use triple_rinse Triple rinse the container with a suitable solvent (e.g., water or ethanol). is_empty->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface or remove the original label. collect_rinsate->deface_label dispose_container Dispose of the empty container in the appropriate lab glass or plastic recycling bin. deface_label->dispose_container

Caption: Disposal decision workflow for rac-(3R,4R)-oxane-3,4-diol, trans.

Waste Minimization

A core principle of green chemistry and responsible laboratory management is the minimization of hazardous waste. Consider the following strategies:

  • Purchase only the quantity of material needed for your experiments to avoid surplus.

  • Design experiments to use smaller quantities of the chemical where possible.

  • Do not mix non-hazardous waste with hazardous waste. This prevents the entire volume from becoming regulated as hazardous.

By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your research community.

References

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generation. Retrieved from [Link]

  • ACTenviro. (2024, October 31). How To Make a Hazardous Waste Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • NextSDS. (n.d.). rac-(3R,4S)-oxane-3,4-diol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). rac-(3R,4R)-N3-(pyrimidin-4-yl)oxane-3,4-diamine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for rac-(3R,4R)-oxane-3,4-diol, trans

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the Risks of Structurally Similar Compounds

Due to the absence of a specific Safety Data Sheet (SDS) for rac-(3R,4R)-oxane-3,4-diol, trans, a conservative approach based on analogous compounds is necessary. Chemicals with similar functional groups, such as oxanes (cyclic ethers) and diols, can present several potential hazards.

For instance, related compounds are classified with hazards such as skin and eye irritation, and specific target organ toxicity.[1][2] Cyclic ethers, like 1,4-dioxane, are known to affect the liver and kidneys with long-term exposure.[3] Therefore, it is prudent to handle rac-(3R,4R)-oxane-3,4-diol, trans with a high degree of caution, assuming it may possess similar toxicological properties.

Assumed Potential Hazards:

  • Skin Irritation: May cause redness, itching, and rash upon direct contact.

  • Eye Irritation: Potential to cause serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Organ Toxicity: Potential for effects on specific organs with prolonged or repeated exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential chemical exposure. The following recommendations are based on a risk assessment for handling a novel chemical with the assumed hazards.

Hand Protection: The First Barrier

Nitrile gloves are a suitable initial choice for handling small quantities of rac-(3R,4R)-oxane-3,4-diol, trans in a laboratory setting.[4][5] They offer good resistance to a range of chemicals. For tasks with a higher risk of splashes or when handling larger volumes, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber or neoprene .[4][5]

Key Considerations for Glove Selection:

  • Permeation and Breakthrough Time: Always consult the glove manufacturer's compatibility charts for the specific type of solvent being used, if any.

  • Dexterity: Choose gloves that offer adequate protection without unnecessarily compromising manual dexterity required for fine laboratory work.[6]

  • Disposable vs. Reusable: Disposable gloves are often preferred to avoid cross-contamination and the challenges of proper decontamination.[6][7]

Eye and Face Protection: Shielding Against Splashes

Given the potential for serious eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the liquid form of the compound. They provide a seal around the eyes, offering protection from splashes from all angles.

  • Face Shield: In situations with a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[6][7] Standard safety glasses with side shields do not provide adequate protection against chemical splashes.[6]

Body Protection: Minimizing Skin Contact

A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of spills or splashes, a chemical-resistant apron or coveralls made of a material like polyethylene-coated polypropylene should be utilized.[4][7] Clothing worn in the laboratory should be made of natural fibers, such as cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.

Respiratory Protection: A Precautionary Measure

Given the lack of data on the inhalation toxicity of rac-(3R,4R)-oxane-3,4-diol, trans, all handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhaling vapors or aerosols. If there is a potential for airborne concentrations to exceed safe levels, or in the case of a spill, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, may be necessary.[7]

Operational and Disposal Plans: A Step-by-Step Approach

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling rac-(3R,4R)-oxane-3,4-diol, trans, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designated Handling Area (Chemical Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE 1. Enter Weigh_Compound Weigh Solid Compound Don_PPE->Weigh_Compound 2. Proceed Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution 3. Transfer Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment 4. Use Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate 5. Complete Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste 6. Dispose Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE 7. Exit

Caption: A stepwise workflow for the safe handling of rac-(3R,4R)-oxane-3,4-diol, trans.

Disposal Plan

All waste generated from handling rac-(3R,4R)-oxane-3,4-diol, trans must be treated as hazardous waste.

Waste Segregation Table

Waste TypeContainerDisposal Procedure
Solid Compound Labeled, sealed waste containerDispose of through your institution's hazardous waste program.
Contaminated Solvents Labeled, sealed solvent waste containerSegregate halogenated and non-halogenated solvents if required by your institution.
Contaminated PPE (Gloves, etc.) Labeled, sealed solid waste containerDispose of as solid chemical waste.
Empty Chemical Containers Original containerTriple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and deface the label before disposal as solid waste, or follow institutional guidelines.

Always adhere to your institution's and local regulations for hazardous waste disposal.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Response Flowchart

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions Skin_Contact Skin Contact Wash_Area Wash with soap and water for 15 minutes Skin_Contact->Wash_Area Eye_Contact Eye Contact Flush_Eyes Flush with eyewash for 15 minutes Eye_Contact->Flush_Eyes Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Seek_Medical Seek Immediate Medical Attention Wash_Area->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical

Caption: Immediate actions to take in case of an exposure event.

Spill Cleanup:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: Use a chemical spill kit with an appropriate absorbent material to contain and absorb the spill.

  • Collect and Dispose: Collect the absorbed material in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while protecting yourself and your colleagues.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Covestro Solution Center. (2013, March). Guidance for the Selection of Protective Clothing for TDI Users. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 12). Cleavage of Cyclic Ethers. Retrieved from [Link]

  • NextSDS. (n.d.). rac-(3R,4S)-oxane-3,4-diol — Chemical Substance Information. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 16). Chapter 5: Strategies and Methodologies for the Synthesis of Cyclic Ethers. In Books. Retrieved from [Link]

  • HSI. (2024, July 31). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.12: Cyclic Ethers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Cyclic Ethers with Fluorinated Side Chains. Retrieved from [Link]

  • PubChemLite. (n.d.). Rac-(3r,4s)-3-(aminomethyl)oxane-3,4-diol hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). rac-(3R,4R)-N3-(pyrimidin-4-yl)oxane-3,4-diamine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). trans-3-Methyl-4-octanolide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,4-Dioxane | Public Health Statement. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020, December 28). DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.